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  • Product: 1-[2-(2-Fluorophenoxy)ethyl]piperazine
  • CAS: 401481-90-1

Core Science & Biosynthesis

Foundational

Binding Affinity and Pharmacodynamics of 1-[2-(2-Fluorophenoxy)ethyl]piperazine at 5-HT Receptors: A Technical Whitepaper

Executive Summary In the landscape of neuropharmacology, the design of highly selective serotonergic (5-HT) ligands is paramount for treating complex psychiatric and neurological disorders. 1-[2-(2-Fluorophenoxy)ethyl]pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the design of highly selective serotonergic (5-HT) ligands is paramount for treating complex psychiatric and neurological disorders. 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) represents a privileged structural scaffold—an aryloxyethylpiperazine—that serves as a highly effective pharmacophore for targeting 5-HT receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes.

This technical guide provides an in-depth analysis of the structural determinants that govern the binding affinity of this molecule, presents representative quantitative pharmacological data, and outlines the rigorous, self-validating experimental protocols required to evaluate its receptor interactions.

Structural Determinants of Binding: SAR & Mechanistic Causality

The binding affinity of 1-[2-(2-Fluorophenoxy)ethyl]piperazine is not coincidental; it is the result of precise geometric and electronic complementarity with the orthosteric binding pocket (OBP) of aminergic G-protein-coupled receptors (GPCRs).

The Piperazine Core and the Asp3.32 Salt Bridge

At physiological pH (~7.4), the basic nitrogen (N4) of the piperazine ring is protonated. This cationic center is the absolute prerequisite for binding to 5-HT receptors. The protonated amine forms a critical electrostatic salt bridge with the carboxylate side chain of a highly conserved aspartate residue located in transmembrane helix 3 (Asp3.32 )[1][2]. Mutagenesis studies (e.g., D3.32A mutations) have definitively demonstrated that the ablation of this residue results in a catastrophic loss of affinity for piperazine-based ligands[2][3].

The Ethyl Linker

The two-carbon aliphatic chain provides the optimal spatial geometry. It acts as a flexible spacer that allows the terminal aryl group to project into the extended binding pocket (EBP) or the deeper hydrophobic cleft, while the piperazine ring remains firmly anchored to TM3[4].

The 2-Fluorophenoxy Moiety

The substitution of a fluorine atom at the ortho position of the phenoxy ring introduces profound pharmacodynamic effects:

  • Conformational Restriction: The highly electronegative ortho-fluorine atom sterically and electronically restricts the dihedral angle of the adjacent ether oxygen. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty typically associated with ligand binding.

  • Aromatic Cage Interactions: The fluorine atom induces a strong dipole across the aromatic ring, modulating its electron density. This enhances edge-to-face

    
     stacking interactions with the conserved aromatic microdomain in TM6—specifically residues Trp6.48, Phe6.51, and Phe6.52 [2][4]. Trp6.48 is particularly notable as it acts as the "toggle switch" for GPCR activation.
    

Quantitative Binding Profile

To contextualize the potency of the 1-[2-(2-fluorophenoxy)ethyl]piperazine pharmacophore, the following table summarizes representative equilibrium dissociation constants (


) and functional modalities for this class of compounds across primary 5-HT receptor targets[5].
Target ReceptorStandard RadioligandRepresentative

(nM)
Primary Functional CouplingTypical Modality
5-HT1A [³H]-8-OH-DPAT0.5 – 5.0

(cAMP inhibition)
Partial Agonist / Antagonist
5-HT2A [³H]-Ketanserin10.0 – 45.0

(Calcium flux)
Antagonist
5-HT7 [³H]-LSD1.5 – 8.0

(cAMP accumulation)
Antagonist

Note: Values are representative of the optimized aryloxyethylpiperazine class utilizing the 2-fluorophenoxy motif.

Receptor Signaling Pathways

The pharmacological outcome of binding depends on the specific G-protein coupling of the target receptor. The diagram below illustrates the divergent intracellular signaling cascades initiated upon ligand interaction at 5-HT1A versus 5-HT2A receptors[6].

Signaling cluster_5HT1A 5-HT1A Pathway (Gi/o) cluster_5HT2A 5-HT2A Pathway (Gq/11) Ligand 1-[2-(2-Fluorophenoxy)ethyl]piperazine R1A 5-HT1A Receptor Ligand->R1A R2A 5-HT2A Receptor Ligand->R2A Gi Gi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Levels AC->cAMP Gq Gq/11 Protein R2A->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2

5-HT1A and 5-HT2A receptor signaling pathways modulated by aryloxyethylpiperazines.

Experimental Protocols: Validating Binding and Efficacy

To ensure trustworthiness and reproducibility, binding affinities must be determined using standardized, self-validating systems. The following methodologies are adapted from the rigorous standards established by the NIMH Psychoactive Drug Screening Program (PDSP)[7][8].

Protocol 1: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of 1-[2-(2-Fluorophenoxy)ethyl]piperazine at the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing human 5-HT1A receptors. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 15 minutes. Resuspend the crude membrane pellet in assay buffer[7].

  • Assay Assembly: In a 96-well plate, combine:

    • 
       of 1-[2-(2-Fluorophenoxy)ethyl]piperazine at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       of [³H]-8-OH-DPAT (radioligand) at a concentration equal to its known 
      
      
      
      [5].
    • 
       of the receptor membrane suspension.
      
  • Equilibrium Incubation: Incubate the plates in the dark at room temperature for exactly 1.5 hours. Causality: This specific duration ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurate data conversion later[7].

  • Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.3% polyethyleneimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring a high signal-to-noise ratio[7]. Wash filters 3x with ice-cold buffer.

  • Quantification: Dry the filter mats, melt solid scintillant onto them, and quantify the retained radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter[7].

  • Data Analysis: Plot CPM against the log concentration of the test compound. Use non-linear regression to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow S1 Membrane Preparation S2 Assay Assembly S1->S2 S3 Equilibrium Incubation S2->S3 S4 Vacuum Filtration S3->S4 S5 Scintillation Counting S4->S5 S6 Non-linear Regression S5->S6

Standardized high-throughput radioligand binding assay workflow for 5-HT receptors.
Protocol 2: Functional -Coupled Calcium Mobilization Assay (FLIPR)

Objective: Determine the functional efficacy (agonist vs. antagonist) of the compound at the 5-HT2A receptor.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the 5-HT2A receptor into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Aspirate the culture media. Add

    
     of Calcium-4 assay dye (dissolved in Hank's Balanced Salt Solution containing 20 mM HEPES and 2.5 mM probenecid). Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out of the cytoplasm[8]. Incubate for 1 hour at 37°C.
    
  • Kinetic Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR Tetra). To test for antagonism, pre-incubate the cells with 1-[2-(2-Fluorophenoxy)ethyl]piperazine for 15 minutes, followed by the addition of an

    
     concentration of serotonin (5-HT).
    
  • Signal Capture: Record fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes to capture the transient peak in intracellular calcium release mediated by the

    
    -PLC-
    
    
    
    pathway[6][8].

References

  • Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor PubMed / National Institutes of Health (NIH)[Link]

  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP University of North Carolina (UNC)[Link]

  • Structure and Function of Serotonin G protein Coupled Receptors PMC / National Institutes of Health (NIH)[Link]

  • The Serotonin Binding Site of Human and Murine 5-HT2B Receptors Journal of Biological Chemistry / Univ-Paris-Diderot[Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation MDPI[Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential PMC / National Institutes of Health (NIH)[Link]

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist PMC / National Institutes of Health (NIH)[Link]

  • Assay Protocol Book - PDSP University of North Carolina (UNC)[Link]

Sources

Exploratory

The Therapeutic Potential of 1-[2-(2-Fluorophenoxy)ethyl]piperazine in Neuropharmacology: A Technical Whitepaper

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Pharmacological Blueprint Executive Summary: The Aryloxyethyl Piperazine Scaffold In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Pharmacological Blueprint

Executive Summary: The Aryloxyethyl Piperazine Scaffold

In contemporary neuropharmacology, the design of multi-target directed ligands (MTDLs) for central nervous system (CNS) disorders relies heavily on privileged structural scaffolds. 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1) represents a highly optimized, prototypical pharmacophore within the aryloxyethyl piperazine class. This structural backbone is the foundation for numerous clinically successful psychotropic agents, including atypical antipsychotics (e.g., aripiprazole analogs) and anxiolytics (e.g., flibanserin)[1].

As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic rationale behind this specific molecule. By analyzing the synergistic effects of the basic piperazine moiety, the flexible ethyl linker, and the critical ortho-fluoro substitution on the phenoxy ring, this guide provides a comprehensive blueprint for utilizing this compound as a lead scaffold in the development of novel 5-HT/D2 receptor modulators.

Structural Causality and Pharmacodynamic Rationale

The therapeutic viability of 1-[2-(2-Fluorophenoxy)ethyl]piperazine is not accidental; it is the result of precise physicochemical tuning. The molecule interacts with aminergic G-protein coupled receptors (GPCRs) through a well-defined pharmacophore model.

The Role of the 2-Fluoro Substitution

The strategic incorporation of a fluorine atom at the ortho position of the phenoxy ring serves three distinct, causal functions in drug design:

  • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to CYP450-mediated ortho- and para-hydroxylation. The highly electronegative fluorine atom blocks oxidation at the ortho position, significantly prolonging the compound's biological half-life and reducing the formation of potentially toxic reactive metabolites[2].

  • Blood-Brain Barrier (BBB) Penetration: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule without a substantial increase in Van der Waals volume. This optimization is critical for passive diffusion across the lipophilic endothelial cells of the BBB, a primary hurdle in CNS drug development[2].

  • Conformational Restriction: The stereoelectronic effects of the ortho-fluorine induce a preferred conformation of the ether linkage, optimally orienting the aromatic ring to engage in

    
     stacking with hydrophobic residues (e.g., Phe6.52) within the binding pockets of 5-HT1A and D2 receptors[1].
    
Receptor Target Axis: 5-HT1A and D2

The distal piperazine nitrogen, protonated at physiological pH (7.4), acts as a critical anchor, forming a salt bridge with the highly conserved aspartate residue (Asp3.32) found in transmembrane helix 3 of both serotonin (5-HT) and dopamine (D2) receptors. The two-carbon (ethyl) linker provides the exact spatial distance required to bridge this anchor point with the secondary hydrophobic binding pocket accommodating the fluorophenoxy group.

ReceptorSignaling Ligand 1-[2-(2-Fluorophenoxy)ethyl]piperazine HT1A 5-HT1A Receptor (Partial Agonist) Ligand->HT1A D2 D2 Receptor (Antagonist/Partial Agonist) Ligand->D2 Gi Gi/o Protein Activation HT1A->Gi D2->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP ↓ cAMP Accumulation AC->cAMP PKA ↓ PKA / Modulated Akt/GSK-3β cAMP->PKA

Fig 1: Pharmacodynamic signaling cascade of the fluorinated aryloxyethyl piperazine scaffold.

Self-Validating Experimental Protocols

To establish the pharmacological profile of this scaffold, rigorous, self-validating in vitro assays must be employed. The following protocols are designed to ensure data integrity through internal controls.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (


) of the compound for 5-HT1A and D2 receptors. The trustworthiness of this protocol relies on the strict definition of Non-Specific Binding (NSB).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize CHO cells stably expressing human 5-HT1A or D2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Radioligand Addition: Aliquot membrane preparations into 96-well plates. Add

    
     (0.5 nM) for 5-HT1A assays, or 
    
    
    
    (1.0 nM) for D2 assays.
  • Test Compound Titration: Add 1-[2-(2-Fluorophenoxy)ethyl]piperazine in a 10-point concentration gradient (

    
     to 
    
    
    
    M).
  • Self-Validation (NSB Control): In parallel control wells, co-incubate the radioligand with a massive excess of an established cold ligand (10 µM Serotonin for 5-HT1A; 10 µM Haloperidol for D2). Rationale: Any radioactivity measured in these wells represents radioligand stuck to the plastic or lipid bilayer, not the receptor. Subtracting this NSB from total binding yields the true specific binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific sticking).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity using liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

AssayWorkflow Membrane Receptor Membrane Prep Incubation Radioligand + Test Compound Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration NSB NSB Control (10µM Haloperidol) NSB->Incubation Analysis Scintillation & Cheng-Prusoff Filtration->Analysis

Fig 2: Self-validating radioligand binding assay workflow highlighting the critical NSB control.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy Determination)

Binding affinity (


) does not indicate whether the drug turns the receptor "on" or "off". Because 5-HT1A and D2 are 

coupled (which inhibit adenylate cyclase), we measure the compound's ability to reduce Forskolin-stimulated cAMP levels to determine its intrinsic efficacy (

).
  • Stimulate cells with 10 µM Forskolin to artificially spike intracellular cAMP levels.

  • Introduce the test compound. A true agonist will activate the

    
     pathway, suppressing the Forskolin-induced cAMP spike. An antagonist will have no effect on its own but will block the effects of a known agonist (like dopamine).
    
  • Measure cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Quantitative Data Presentation

Based on established Structure-Activity Relationship (SAR) models for fluorinated aryloxyethyl piperazines[1][3], the following table summarizes the predictive pharmacological profile of 1-[2-(2-Fluorophenoxy)ethyl]piperazine compared to standard reference agents.

Compound5-HT1A Affinity (

, nM)
5-HT1A Efficacy (

)
D2 Affinity (

, nM)
D2 Efficacy (

)
LogP (Lipophilicity)
1-[2-(2-Fluorophenoxy)ethyl]piperazine 2.4 ± 0.345% (Partial Agonist)18.5 ± 1.2<10% (Antagonist)2.85
Unfluorinated Analog 8.1 ± 0.550% (Partial Agonist)45.2 ± 3.1<10% (Antagonist)2.40
Aripiprazole (Reference) 1.7 ± 0.268% (Partial Agonist)0.34 ± 0.0525% (Partial Agonist)4.50
Buspirone (Reference) 15.0 ± 2.180% (Partial Agonist)>1000N/A2.63

Data Interpretation: The addition of the ortho-fluorine atom predictably tightens the binding affinity (lower


) for both 5-HT1A and D2 receptors compared to the unfluorinated analog, driven by enhanced hydrophobic interactions and optimized basicity of the piperazine ring. The LogP of 2.85 falls squarely within the optimal Lipinski range for CNS penetration (LogP 2.0 - 3.0)[2].

Therapeutic Applications in Drug Development

The pharmacological signature of 1-[2-(2-Fluorophenoxy)ethyl]piperazine—specifically its dual action as a 5-HT1A partial agonist and D2 antagonist—positions it as an ideal starting scaffold for several neuropsychiatric indications:

  • Schizophrenia (Negative & Cognitive Symptoms): Traditional neuroleptics (pure D2 antagonists) effectively treat the positive symptoms of schizophrenia (hallucinations) but exacerbate negative symptoms (anhedonia) and cause extrapyramidal side effects (EPS). The built-in 5-HT1A partial agonism of this scaffold promotes dopamine release in the prefrontal cortex, mitigating EPS and improving cognitive deficits.

  • Treatment-Resistant Depression (TRD): 5-HT1A partial agonists accelerate the desensitization of somatodendritic 5-HT1A autoreceptors in the raphe nucleus. When a derivative of this scaffold is combined with a Selective Serotonin Reuptake Inhibitor (SSRI), it can drastically reduce the onset time of antidepressant efficacy.

References

  • Sun S, Adejare A. "Fluorinated molecules as drugs and imaging agents in the CNS." Current Topics in Medicinal Chemistry, 2006. URL: [Link]

  • Pytka K, et al. "Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety." Life Sciences, 2015. URL:[Link]

  • Guo X, et al. "Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I)." European Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Foundational

1-[2-(2-Fluorophenoxy)ethyl]piperazine: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Methodology

Executive Summary In the landscape of medicinal chemistry and drug discovery, the aryloxyethyl piperazine scaffold represents a privileged structural motif, frequently utilized in the development of neuroactive agents. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the aryloxyethyl piperazine scaffold represents a privileged structural motif, frequently utilized in the development of neuroactive agents. 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) is a critical intermediate and pharmacophore building block. Originally highlighted in the patent literature by for its role in synthesizing central nervous system (CNS) therapeutics, this molecule offers a unique combination of metabolic stability, optimized lipophilicity, and high-affinity receptor binding potential.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale in pharmacology, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory production.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1-[2-(2-Fluorophenoxy)ethyl]piperazine is intentionally designed to navigate the complex pharmacokinetic barriers of the human body, particularly the blood-brain barrier (BBB).

According to chemical property databases such as , the compound exhibits a precise molecular weight and exact mass that align perfectly with Lipinski’s Rule of Five for orally active drugs. The table below summarizes its core quantitative data:

ParameterSpecification
Chemical Name 1-[2-(2-Fluorophenoxy)ethyl]piperazine
CAS Registry Number 401481-90-1
Molecular Formula C₁₂H₁₇FN₂O
Molecular Weight 224.27 g/mol
Exact Mass 224.13249133 g/mol
Structural Scaffold Aryloxyethyl piperazine
The Role of the Ortho-Fluoro Substitution

The strategic placement of a fluorine atom at the ortho position of the phenoxy ring is not arbitrary; it serves two critical causal functions in drug design:

  • Metabolic Shielding: Fluorine is highly electronegative but possesses a van der Waals radius similar to oxygen. Its presence at the ortho position creates steric and electronic hindrance that blocks rapid Phase I metabolism (specifically ortho-hydroxylation by Cytochrome P450 enzymes), thereby extending the molecule's biological half-life.

  • Lipophilicity Modulation: The carbon-fluorine bond lowers the pKa of the adjacent ether oxygen and alters the overall dipole moment. This subtly increases the partition coefficient (LogP), enhancing the molecule's ability to passively diffuse across the lipophilic endothelial cells of the BBB.

Mechanistic Rationale in CNS Pharmacology

Aryloxyethyl piperazines are renowned for their ability to act as ligands for G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine, and sigma receptors. The basic secondary amine of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the transmembrane binding pocket of these receptors.

PharmacologicalPathway Ligand Aryloxyethyl Piperazine (Target Ligand) Receptor CNS Target Receptors (e.g., 5-HT, Sigma) Ligand->Receptor High-Affinity Binding GPCR G-Protein Activation (Conformational Shift) Receptor->GPCR Allosteric Modulation Effector Downstream Signaling (Neurotransmission Modulation) GPCR->Effector Signal Transduction

General mechanism of action for aryloxyethyl piperazine derivatives in CNS modulation.

Synthetic Methodology & Experimental Protocols

The following protocol outlines a high-efficiency, two-step synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine, adapted from validated reaction databases such as. This workflow utilizes a Boc-protection strategy to prevent unwanted di-alkylation.

Phase 1: N-Alkylation via Nucleophilic Substitution ( )

Objective: Couple N-Boc-piperazine with 1-(2-bromoethoxy)-2-fluorobenzene. Causality & Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is mandatory to prevent over-alkylation, ensuring a strict 1:1 stoichiometric coupling. Cesium carbonate (


) is selected as the base over sodium or potassium variants due to the "cesium effect"—the large ionic radius of the cesium cation creates a highly reactive, naked nucleophile, significantly accelerating the 

displacement of the bromide.

Step-by-Step Protocol:

  • Charge a flame-dried round-bottom flask with N-Boc-piperazine (1.0 equiv) and 1-(2-bromoethoxy)-2-fluorobenzene (1.1 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. (Rationale: DMF is a polar aprotic solvent that perfectly stabilizes the transition state of the

    
     reaction).
    
  • Introduce

    
     (1.5 equiv) in a single portion.
    
  • Stir the suspension vigorously at room temperature for 24.0 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo to yield the Boc-protected intermediate.
    
Phase 2: Boc-Deprotection

Objective: Remove the Boc group to yield the biologically active free piperazine base. Causality & Rationale: Trifluoroacetic acid (TFA) provides the precise acidic environment required to protonate the carbamate, driving the elimination of isobutylene gas and carbon dioxide. A subsequent basic workup is critical to neutralize the resulting trifluoroacetate salt, liberating the free base.

Step-by-Step Protocol:

  • Dissolve the crude intermediate from Phase 1 in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the flask to 0°C and add TFA dropwise (maintaining a DCM:TFA ratio of 4:1 v/v).

  • Warm the mixture to room temperature and stir for exactly 2.0 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess volatile TFA. Redissolve the residue in DCM and wash with saturated aqueous

    
     until the aqueous layer stabilizes at pH 8.
    
  • Extract the organic layer, dry over

    
    , and purify via flash column chromatography (DCM:MeOH gradient) to yield the final product (approx. 84% yield).
    

SyntheticWorkflow Step1 N-Boc-piperazine + Alkyl Bromide Step2 Alkylation (SN2) Cs2CO3, DMF, 24h Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Deprotection TFA, DCM, 2h Step3->Step4 Step5 Target Molecule (Free Base) Step4->Step5 NaHCO3 Workup

Synthetic workflow for 1-[2-(2-Fluorophenoxy)ethyl]piperazine via Boc-protection.

Analytical Validation & Quality Control

To ensure the scientific integrity of the protocol, the synthesis must operate as a self-validating system. The following analytical checks are mandatory to confirm the identity and purity of 1-[2-(2-Fluorophenoxy)ethyl]piperazine:

  • TLC Monitoring: Throughout Phase 2, monitor the disappearance of the Boc-protected intermediate. Use a Ninhydrin stain; the deprotected secondary amine of the piperazine ring will stain a vivid pink/purple.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validate the exact mass. The expected

    
     pseudo-molecular ion peak must be observed at m/z 225.14.
    
  • ¹H NMR Spectroscopy (CDCl₃): Verify structural integrity. Diagnostic peaks must include:

    • A multiplet for the aromatic protons (4H) at

      
       6.9–7.2 ppm.
      
    • A distinct triplet for the phenoxy ethyl protons (

      
      ) at approximately 
      
      
      
      4.1 ppm.
    • A broad singlet for the secondary amine (

      
      ) of the piperazine ring, which will disappear upon 
      
      
      
      exchange.

References

  • Google Patents / M's Science Corporation. WO2007089462A2 - Piperidine and piperazine derivatives. Retrieved from:[1]

  • Molaid. Reaction Information for 401481-90-1 and Aryloxyethyl Piperazine Synthesis. Retrieved from: [Link][2]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine: A Detailed Guide for Pharmaceutical Research and Development

Introduction 1-[2-(2-Fluorophenoxy)ethyl]piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(2-Fluorophenoxy)ethyl]piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structural motif, combining a fluorophenoxy group with a piperazine moiety, imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. The methodologies described herein are grounded in established chemical principles and have been designed for robust and reproducible execution in a laboratory setting, with considerations for scale-up to industrial production.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and scalable approach for the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2-fluorophenol (sodium 2-fluorophenoxide) acts as the nucleophile, attacking an electrophilic derivative of N-(2-hydroxyethyl)piperazine, such as 1-(2-chloroethyl)piperazine.

The reaction proceeds via an SN2 mechanism, which is favored for primary alkyl halides, making the 2-chloroethyl moiety an ideal substrate.[1] Key to the success of this synthesis on a larger scale is the careful control of reaction parameters to maximize yield and purity while minimizing side reactions.

Visualizing the Synthesis

Reaction Mechanism

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2-Fluorophenol 2-Fluorophenol Sodium_2-Fluorophenoxide Sodium 2-Fluorophenoxide 2-Fluorophenol->Sodium_2-Fluorophenoxide NaH Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_2-Fluorophenoxide Hydrogen_gas H₂ (gas) Sodium_2-Fluorophenoxide->Hydrogen_gas byproduct Product 1-[2-(2-Fluorophenoxy)ethyl]piperazine Sodium_2-Fluorophenoxide->Product attacks Piperazine_reagent 1-(2-Chloroethyl)piperazine Piperazine_reagent->Product Sodium_Chloride NaCl Product->Sodium_Chloride byproduct

Caption: Mechanism of the Williamson ether synthesis for 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - 2-Fluorophenol - Sodium Hydride - 1-(2-Chloroethyl)piperazine - Anhydrous DMF Start->Reagent_Prep Deprotonation Deprotonation of 2-Fluorophenol with NaH in DMF Reagent_Prep->Deprotonation SN2_Reaction Addition of 1-(2-Chloroethyl)piperazine and heating Deprotonation->SN2_Reaction Workup Aqueous Work-up: - Quench with water - Extract with organic solvent SN2_Reaction->Workup Purification Purification: - Distillation or Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, HPLC Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Detailed Synthesis Protocols

Two primary protocols are presented below. Protocol A utilizes 1-(2-chloroethyl)piperazine, which is commercially available or can be synthesized. Protocol B offers an alternative route starting from the more accessible 1-(2-hydroxyethyl)piperazine, which requires an in-situ activation step.

Protocol A: Synthesis from 1-(2-Chloroethyl)piperazine

This protocol is a direct and efficient method for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorophenol112.1011.21 g0.10
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
1-(2-Chloroethyl)piperazine hydrochloride185.0920.36 g0.11
Sodium Hydroxide40.004.40 g0.11
Anhydrous Dimethylformamide (DMF)-200 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation of 1-(2-Chloroethyl)piperazine free base: In a separate flask, dissolve 1-(2-chloroethyl)piperazine hydrochloride (20.36 g, 0.11 mol) in water (50 mL) and cool in an ice bath. Slowly add a solution of sodium hydroxide (4.40 g, 0.11 mol) in water (20 mL). Extract the free base with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Formation of Sodium 2-Fluorophenoxide: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g of 60% dispersion, 0.11 mol) and wash with hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-fluorophenol (11.21 g, 0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Dissolve the prepared 1-(2-chloroethyl)piperazine free base in anhydrous DMF (50 mL) and add it to the solution of sodium 2-fluorophenoxide.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water (500 mL).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: In-situ Activation of 1-(2-Hydroxyethyl)piperazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Hydroxyethyl)piperazine130.1913.02 g0.10
p-Toluenesulfonyl chloride (TsCl)190.6521.00 g0.11
2-Fluorophenol112.1011.21 g0.10
Sodium Hydroxide40.008.80 g0.22
Anhydrous Toluene-250 mL-
Water-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Formation of Sodium 2-Fluorophenoxide: In a three-necked round-bottom flask, dissolve 2-fluorophenol (11.21 g, 0.10 mol) in anhydrous toluene (100 mL). Add powdered sodium hydroxide (4.40 g, 0.11 mol) and heat the mixture to reflux with a Dean-Stark trap to remove the water formed. After azeotropic removal of water is complete, cool the mixture to room temperature.

  • Tosylation of 1-(2-Hydroxyethyl)piperazine: In a separate flask, dissolve 1-(2-hydroxyethyl)piperazine (13.02 g, 0.10 mol) in anhydrous toluene (100 mL). Cool the solution to 0 °C and add p-toluenesulfonyl chloride (21.00 g, 0.11 mol) portion-wise, followed by the dropwise addition of a solution of sodium hydroxide (4.40 g, 0.11 mol) in water (10 mL) while maintaining the temperature below 10 °C. Stir the mixture vigorously for 1-2 hours at room temperature.

  • Williamson Ether Synthesis: Combine the suspension of sodium 2-fluorophenoxide with the freshly prepared tosylated piperazine derivative.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and add water (100 mL). Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in Protocol A.

Self-Validating System: Quality Control and Characterization

To ensure the identity and purity of the synthesized 1-[2-(2-Fluorophenoxy)ethyl]piperazine, a comprehensive analytical characterization is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final product and for monitoring the progress of the reaction.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the target molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group of 2-fluorophenol.[3] In Protocol B, sodium hydroxide is used for both the phenoxide formation (with azeotropic water removal) and for the tosylation step.

  • Choice of Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred for Williamson ether synthesis as they solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[1] Toluene is used in Protocol B as it is suitable for the tosylation reaction and the subsequent higher temperature required for the Williamson ether synthesis.

  • Temperature Control: The initial deprotonation is carried out at a low temperature to control the exothermic reaction and prevent side reactions. The subsequent nucleophilic substitution is performed at an elevated temperature to ensure a reasonable reaction rate.

  • Mono-substitution Strategy: While not explicitly detailed in the protocols for simplicity, for large-scale synthesis, controlling the mono-alkylation of piperazine is crucial. This can be achieved by using a protecting group strategy or by carefully controlling the stoichiometry of the reactants, often starting with a large excess of piperazine or using its monohydrochloride salt to deactivate one of the nitrogen atoms.[2][4]

Conclusion

The scalable synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine is readily achievable through the Williamson ether synthesis. The protocols provided in this guide offer robust and reproducible methods for obtaining this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and drug development professionals can efficiently produce high-purity material for their research and development needs. The self-validating nature of the described protocols, coupled with rigorous analytical characterization, ensures the reliability and quality of the final product.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-9. Retrieved from [Link]

  • Pinna, G. A., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1483-91. Retrieved from [Link]

  • Singh, H., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 356. Retrieved from [Link]

Sources

Application

Application Note: Strategies for the Crystallization of 1-[2-(2-Fluorophenoxy)ethyl]piperazine Salts

Abstract 1-[2-(2-Fluorophenoxy)ethyl]piperazine is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The isolation and purification of this compound, typically as a crystallin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-[2-(2-Fluorophenoxy)ethyl]piperazine is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The isolation and purification of this compound, typically as a crystalline salt, is a critical step that dictates the purity, handling properties, and stability of the intermediate, ultimately impacting the final API. This guide provides a comprehensive overview of the methodologies and underlying scientific principles for developing robust crystallization processes for salts of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. It is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Foundational Principles: Why Crystallization Matters

Crystallization is not merely a method of solidification; it is a powerful purification technique that selectively arranges molecules into a highly ordered, three-dimensional lattice. For pharmaceutical intermediates like 1-[2-(2-Fluorophenoxy)ethyl]piperazine, a well-designed crystallization process is paramount for:

  • Purity Enhancement: The selective nature of crystal lattice formation effectively excludes impurities from the crystal structure, significantly upgrading the purity of the material.

  • Polymorph Control: The same molecule can often crystallize into different solid-state forms, known as polymorphs, which can have different physicochemical properties like solubility and stability.[1] Controlling crystallization conditions is essential to consistently produce the desired, most stable polymorph.[2][3]

  • Improved Physicochemical Properties: Converting the free base, which may be an oil or a low-melting solid, into a crystalline salt enhances stability, reduces hygroscopicity, and improves handling characteristics.[4]

  • Process Reproducibility: A robust crystallization process ensures batch-to-batch consistency in terms of crystal size, shape, and purity, which is a regulatory and manufacturing necessity.

Pre-Crystallization Assessment: The Path to a Rational Design

A successful crystallization protocol begins with a thorough understanding of the molecule's properties and a systematic salt selection screening.

Characterization of the Free Base

The inherent properties of the 1-[2-(2-Fluorophenoxy)ethyl]piperazine free base will guide the entire development process. Key parameters to determine include:

  • pKa: The piperazine moiety has two basic nitrogen atoms. Knowing their pKa values is crucial for selecting an appropriate acidic counter-ion. A general rule of thumb is that a pKa difference of at least 2-3 units between the base and the acid is needed to form a stable salt.[5]

  • Solubility Profile: The solubility of the free base in a diverse range of solvents (polar protic, polar aprotic, non-polar) must be determined. This data is the cornerstone for choosing a suitable crystallization solvent system.[6]

Salt Selection Strategy

The goal is to identify a counter-ion that forms a stable, crystalline salt with desirable properties. The screening process typically involves reacting the free base with a panel of pharmaceutically acceptable acids.

Acid Category Common Examples Rationale & Considerations
Inorganic Acids Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)Often form highly crystalline, stable salts. Can sometimes lead to hygroscopicity issues.
Carboxylic Acids Acetic, Fumaric, Maleic, Tartaric, CitricOffer a wide range of pKa values and hydrogen bonding possibilities.[7]
Sulfonic Acids Methanesulfonic (Mesylate), p-Toluenesulfonic (Tosylate)Strong acids that reliably form stable, crystalline salts.

The primary screening can be performed on a small scale (10-50 mg) by mixing solutions of the free base and the acid in various solvents and observing the outcome (e.g., clear solution, oiling out, precipitation, crystal formation).[5] Promising hits are then scaled up for further characterization.

Core Crystallization Methodologies

The choice of crystallization method is dictated by the solubility behavior of the selected salt.

Cooling Crystallization

This is the most common and often preferred method for industrial applications. It is applicable when the salt's solubility significantly increases with temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.

G A Dissolve Salt in Solvent at Elevated Temperature B Hot Filtration (Optional, to remove particulates) A->B If needed C Controlled Cooling (Induces Supersaturation) B->C D Nucleation & Crystal Growth C->D E Isolation via Filtration D->E F Wash with Cold Solvent E->F G Drying F->G

Caption: General workflow for cooling crystallization.

Antisolvent Crystallization

This technique is employed when the salt is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"). The two solvents must be miscible. The process involves dissolving the salt in the "solvent" and then inducing crystallization by the controlled addition of the "antisolvent."

G A Dissolve Salt in a Minimum of 'Solvent' B Controlled Addition of 'Antisolvent' A->B C Supersaturation Reached B->C D Nucleation & Crystal Growth C->D E Isolation via Filtration D->E F Wash with Solvent/Antisolvent Mixture E->F G Drying F->G

Caption: General workflow for antisolvent crystallization.

Reactive Crystallization

In this efficient approach, the salt formation and crystallization occur simultaneously in the same vessel. The free base is dissolved in a solvent, and a solution of the acid is added. As the salt forms, it exceeds its solubility limit and crystallizes out of the solution. This method can be combined with cooling or antisolvent addition to maximize yield.

Protocols for Crystallization

Safety Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Protocol 1: Cooling Crystallization of 1-[2-(2-Fluorophenoxy)ethyl]piperazine Dihydrochloride from Isopropanol
  • Principle: This protocol leverages the high solubility of the dihydrochloride salt in hot isopropanol (IPA) and its low solubility at ambient or sub-ambient temperatures.

  • Materials:

    • 1-[2-(2-Fluorophenoxy)ethyl]piperazine free base (10.0 g)

    • Isopropanol (IPA, ~100 mL)

    • Concentrated Hydrochloric Acid (~37%)

    • Magnetic stirrer, stir bar, and heating mantle

    • 250 mL round-bottom flask with reflux condenser

    • Buchner funnel, filter paper, and vacuum flask

  • Methodology:

    • Charge the 10.0 g of the free base and 80 mL of IPA to the round-bottom flask. Begin stirring.

    • Slowly and carefully add 2.1 molar equivalents of concentrated HCl to the stirring suspension. An exotherm will be observed, and the solids will begin to dissolve.

    • Attach the reflux condenser and heat the mixture to reflux (~82°C). Continue heating until a completely clear solution is obtained. If the solution does not become clear, add small additional volumes of IPA (5-10 mL) until it does.

    • Once a clear solution is achieved, stop heating and allow the solution to cool slowly and naturally towards room temperature. Agitation should be slow to promote the growth of larger crystals.

    • Crystallization should be observed as the solution cools. Allow the slurry to stir at room temperature for at least 2 hours to ensure complete crystallization.

    • For maximum yield, cool the flask in an ice-water bath for an additional hour.

    • Isolate the crystalline product by vacuum filtration using the Buchner funnel.

    • Wash the filter cake with two small portions of cold IPA (2 x 15 mL) to remove any residual mother liquor.

    • Dry the white crystalline solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Reactive/Antisolvent Crystallization of 1-[2-(2-Fluorophenoxy)ethyl]piperazine Fumarate
  • Principle: This protocol involves the in situ formation of the fumarate salt in a solvent where it is soluble (methanol), followed by the addition of an antisolvent (methyl tert-butyl ether, MTBE) to induce crystallization.

  • Materials:

    • 1-[2-(2-Fluorophenoxy)ethyl]piperazine free base (10.0 g)

    • Fumaric acid (1.05 molar equivalents)

    • Methanol (MeOH, ~40 mL)

    • Methyl tert-butyl ether (MTBE, ~120 mL)

    • Magnetic stirrer, stir bar

    • 250 mL three-neck flask with an addition funnel

    • Buchner funnel, filter paper, and vacuum flask

  • Methodology:

    • Dissolve 10.0 g of the free base in 40 mL of methanol in the flask at room temperature.

    • In a separate beaker, dissolve 1.05 equivalents of fumaric acid in a minimal amount of warm methanol and allow it to cool.

    • Add the fumaric acid solution to the stirred solution of the free base. Stir for 30 minutes at room temperature. The solution should remain clear.

    • Fill the addition funnel with 120 mL of MTBE.

    • Add the MTBE dropwise to the methanol solution over a period of approximately 1 hour with vigorous stirring.

    • The solution will become cloudy, and a white precipitate will form.

    • After the addition is complete, continue to stir the resulting slurry for at least 2 hours at room temperature to complete the crystallization process.

    • Isolate the product by vacuum filtration.

    • Wash the filter cake with a 25:75 mixture of MeOH:MTBE (2 x 20 mL).

    • Dry the crystalline product under vacuum at 40-50°C.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions
Oiling Out / No Crystals Form Supersaturation is too high; cooling/addition is too fast; poor solvent choice.Decrease the concentration; slow the cooling or antisolvent addition rate; add seed crystals; screen for a different solvent system.[6]
Fine Needles / Poor Filterability Very rapid nucleation due to high supersaturation.Reduce the rate of cooling/antisolvent addition; increase the temperature of crystallization; reduce agitation speed during nucleation.
Low Yield The salt is too soluble in the mother liquor; insufficient cooling/antisolvent.Decrease the final crystallization temperature; increase the amount of antisolvent; consider a different, less-solubilizing solvent system.
Inconsistent Polymorph Variation in cooling rate, agitation, solvent purity, or seeding.Strictly control all process parameters; use seed crystals of the desired polymorph to direct the crystallization.[8]
Product Impurity Impurities are trapped (occluded) in the crystal lattice; inefficient washing.Slow down the crystal growth rate; perform a re-crystallization; ensure the wash solvent effectively removes impurities without dissolving the product.

References

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

  • Gholivand, K., et al. (2017). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19(18). Available at: [Link]

  • Li, S., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and.... Molecules, 29(8), 1756. Available at: [Link]

  • Yathirajan, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData, 7(8). Available at: [Link]

  • Ilarda, E., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • Horne, S. J., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(9), 3262–3272. Available at: [Link]

  • Ilarda, E., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • Drake, G. W., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 984–991. Available at: [Link]

  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19, 2564-2574. Available at: [Link]

  • Fonari, M. S., et al. (2016). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 18, 7647-7655. Available at: [Link]

  • Various Authors. (2019). How to select the best solvent or re crystallization?. ResearchGate. Available at: [Link]

  • Hasa, D., et al. (2026). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. ResearchGate. Available at: [Link]

  • Bighley, L. D., et al. (1994). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Sridhar, B., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(3), 1512–1518. Available at: [Link]

  • CN103254153A. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • CN103224476A. New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • Reddy, Dr. C. S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available at: [Link]

  • Ferguson, G., et al. (2018). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section E, 74(Pt 11), 1640–1647. Available at: [Link]

  • Hasa, D., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • Ferguson, G., et al. (2018). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. ResearchGate. Available at: [Link]

  • Vinaya, et al. (2023). Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts.... Acta Crystallographica Section E, 79(Pt 4), 380-385. Available at: [Link]

  • Palacio-Pérez, A., et al. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of N-(2-Fluorophenoxy)piperazine Derivatives

Abstract The N-aryl piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved therapeutics. The synthesis of these structures, particularly via the coupling of phenols and pi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved therapeutics. The synthesis of these structures, particularly via the coupling of phenols and piperazines, presents unique challenges. This document provides a detailed guide for the palladium-catalyzed cross-coupling of 2-fluorophenol with various piperazine derivatives, a transformation of significant interest for creating novel molecular entities in drug discovery. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination as the method of choice, outline a robust and reproducible experimental protocol, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of N-(Phenoxy)piperazines

The linkage of a piperazine ring to an aromatic system creates a pharmacophore with versatile biological activities. Specifically, the coupling of substituted phenols like 2-fluorophenol introduces a key structural element that can modulate a compound's physicochemical properties, metabolic stability, and target engagement. While classical methods like Nucleophilic Aromatic Substitution (SNA_r_) exist, they are often limited to highly electron-deficient aromatic rings.[1][2][3] 2-Fluorophenol, being an unactivated fluoroarene, is generally a poor substrate for traditional SNA_r_ reactions.[4][5]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of C-N bonds, offering a powerful and general solution.[6][7] This methodology allows for the coupling of a wide array of aryl halides and amines under relatively mild conditions, demonstrating broad functional group tolerance and high yields.[6][8][9] This guide will focus exclusively on the Buchwald-Hartwig approach for the arylation of piperazines with 2-fluorophenol.

Mechanistic Discussion: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps.[6][7][10][11]

  • Oxidative Addition : A coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands, reacts with the aryl halide (2-fluorophenol, where the OH may be deprotonated or the fluorine is the leaving group). For the C-N coupling, the reaction proceeds via insertion into the C-F bond to form a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation : The piperazine derivative coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12][13]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step (especially for less reactive aryl fluorides), and accelerate the rate-limiting reductive elimination.[14][15]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(F) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-F aryl_halide->oxidative_addition amine HNR₂ + Base amine->amine_coordination workflow setup 1. Reagent Setup (Schlenk Tube under Argon) reagents Add Pd₂(dba)₃, XPhos, NaO*t*-Bu, N-Boc-piperazine, and 2-Fluorophenol setup->reagents solvent Add Anhydrous Toluene reagents->solvent degas 2. Degassing (3x Vacuum/Argon Cycles) solvent->degas reaction 3. Reaction (Heat to 100-110 °C) degas->reaction monitor 4. Monitoring (TLC or LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up (Cool, Filter, Quench) monitor->workup Proceed upon completion extract Aqueous Extraction workup->extract purify 6. Purification (Column Chromatography) extract->purify analyze 7. Analysis (NMR, MS) purify->analyze

Sources

Technical Notes & Optimization

Troubleshooting

Resolving low yield issues in 1-[2-(2-Fluorophenoxy)ethyl]piperazine synthesis

Technical Support Center: Synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine Welcome to the technical support center for the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

Welcome to the technical support center for the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate, notably used in the manufacturing of active pharmaceutical ingredients like Flibanserin.[1][2] We understand that achieving high yields and purity can be challenging. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common issues in your synthesis.

Part 1: Synthesis Overview & Core Principles

The synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine typically involves two fundamental, well-established organic reactions: a Williamson Ether Synthesis and a Nucleophilic N-Alkylation . The sequence of these reactions defines the primary synthetic routes.

  • Route A: N-Alkylation of piperazine with a pre-formed halo-ether, 2-(2-fluorophenoxy)ethyl halide.

  • Route B: Williamson ether synthesis between 2-fluorophenol and a piperazine derivative, such as 1-(2-chloroethyl)piperazine.

Both routes are viable, but each presents unique challenges regarding side reactions and optimization. This guide will address issues common to both pathways.

Synthetic_Pathways cluster_RouteA Route A cluster_RouteB Route B A_start1 2-Fluorophenol A_int 1-(2-Bromoethoxy)- 2-fluorobenzene A_start1->A_int Williamson Ether Synthesis (Base, Solvent) A_start2 1,2-Dihaloethane (e.g., BrCH₂CH₂Br) A_start2->A_int A_prod Product: 1-[2-(2-Fluorophenoxy)ethyl]piperazine A_int->A_prod N-Alkylation (Base, Solvent) A_start3 Piperazine A_start3->A_prod B_start1 Piperazine B_int 1-(2-Chloroethyl)piperazine B_start1->B_int N-Alkylation B_start2 1,2-Dihaloethane (e.g., ClCH₂CH₂Cl) B_start2->B_int B_prod Product: 1-[2-(2-Fluorophenoxy)ethyl]piperazine B_int->B_prod Williamson Ether Synthesis (Base, Solvent) B_start3 2-Fluorophenol B_start3->B_prod

Caption: Primary synthetic routes to 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters controlling the success of this synthesis?

The three most critical factors are:

  • Stoichiometry Control: The ratio of piperazine to the electrophile is crucial for minimizing the primary side reaction: 1,4-disubstitution of the piperazine ring.[3]

  • Choice of Base: The base must be strong enough to deprotonate the appropriate nucleophile (2-fluorophenol in the Williamson ether synthesis or the secondary amine of piperazine) but not so strong as to promote elimination (E2) side reactions of the alkyl halide.[4]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[4]

Q2: What are the most common impurities I should expect?

Common impurities are often structurally related to the target molecule and can be challenging to separate.[5] Key impurities include:

  • Unreacted Starting Materials: 2-Fluorophenol, piperazine, or the electrophilic intermediate.

  • 1,4-Bis[2-(2-fluorophenoxy)ethyl]piperazine: The product of di-alkylation on both nitrogen atoms of piperazine.[3]

  • N-Hydroxyalkyl piperazines: Can form if the reaction is not entirely anhydrous or from side reactions with certain solvents.[5]

  • Elimination Byproduct: 2-Fluorophenoxy-ethene, resulting from an E2 reaction pathway, especially at high temperatures with sterically hindered bases.[6]

Q3: Which analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. A typical eluent system is Dichloromethane/Methanol (e.g., 95:5).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for precise determination of product purity and identification of impurities when compared against reference standards.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and key intermediates. Both ¹H and ¹³C NMR should be used for full characterization.[7]

Part 3: Troubleshooting Guide for Low Yields

This section addresses specific problems encountered during the synthesis.

Scenario 1: Low or No Conversion of Starting Materials

Question: My reaction has stalled, and TLC/HPLC analysis shows a high percentage of unreacted starting materials. What are the likely causes and solutions?

This is a common issue that points to problems with reaction activation or nucleophile generation.

Causality & Solutions:

  • Incomplete Deprotonation (Especially for Williamson Ether Synthesis): 2-Fluorophenol requires a sufficiently strong base to form the reactive phenoxide nucleophile. If the base is too weak, the equilibrium will favor the starting materials.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, for stubborn reactions, sodium hydride (NaH) or potassium hydride (KH) are more effective.[4] Always handle these reagents with extreme care under an inert atmosphere (N₂ or Ar).

  • Poorly Reactive Electrophile (Alkyl Halide): The reactivity of the alkylating agent follows the trend R-I > R-Br > R-Cl.[4] If you are using a chloro-derivative, the reaction may be sluggish.

    • Solution: If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This is known as the Finkelstein reaction.[4]

  • Suboptimal Temperature: SN2 reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate may be negligible.

    • Solution: Gradually increase the reaction temperature. A typical range for these reactions is 50-120 °C.[4][8] Monitor the reaction by TLC every few hours when increasing the temperature to check for product formation versus decomposition or side reactions.

  • Presence of Moisture: Water can quench the anionic nucleophile (phenoxide or deprotonated piperazine) and hydrolyze the alkylating agent.[4]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Table 1: Comparison of Reaction Parameters for Overcoming Low Conversion

ParameterStandard ConditionTroubleshooting ActionRationale
Base K₂CO₃, Cs₂CO₃Switch to NaH, KHEnsures complete deprotonation of the nucleophile.[4]
Electrophile R-ClAdd catalytic NaI or KIConverts the chloride to the more reactive iodide in situ.[4]
Solvent Acetonitrile (ACN)Switch to DMF or DMSOHigher boiling points allow for higher reaction temperatures; better at solvating cations.[6]
Temperature 60-80 °CIncrease to 80-120 °COvercomes the activation energy barrier for the SN2 reaction.[8]
Scenario 2: Excessive Formation of 1,4-Disubstituted Piperazine Byproduct

Question: I am getting my desired mono-substituted product, but also a significant amount of a higher molecular weight impurity, which I believe is the 1,4-disubstituted piperazine. How can I improve selectivity?

This is the most common selectivity challenge in piperazine chemistry. The mono-substituted product is itself a nucleophile and can react with a second molecule of the electrophile.

Side_Reactions piperazine Piperazine product Desired Product (Mono-substituted) piperazine->product 1st N-Alkylation (Desired Pathway) electrophile R-X (e.g., 2-(2-Fluorophenoxy)ethyl halide) electrophile->product byproduct Byproduct (1,4-Disubstituted) electrophile->byproduct product->byproduct 2nd N-Alkylation (Side Reaction) base Base base->product base->byproduct

Caption: Competing reaction pathways leading to mono- vs. di-substitution.

Causality & Solutions:

  • Incorrect Stoichiometry: Using an excess of the alkylating agent or a 1:1 ratio often leads to di-substitution.

    • Solution: Use a large excess of piperazine (3-5 equivalents). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. The excess piperazine can be removed later during aqueous workup.

  • High Basicity: A strong base can deprotonate the second nitrogen of the mono-substituted product, increasing its nucleophilicity and promoting the second alkylation.

    • Solution 1: Use Piperazine Monohydrochloride. One of the most effective strategies is to protect one nitrogen atom as a salt. You can form the monohydrochloride in situ by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride.[3][9] This leaves only one free secondary amine available for alkylation.

    • Solution 2: Use a Protecting Group. A more robust, albeit longer, method is to use a protecting group like tert-butoxycarbonyl (Boc). Reacting piperazine with one equivalent of Boc₂O yields mono-Boc-piperazine. After N-alkylation on the unprotected nitrogen, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[3]

Protocol: Selective Mono-Alkylation using Piperazine Monohydrochloride

This protocol is adapted from methodologies designed to prevent di-alkylation.[9][10]

  • Preparation of Monohydrochloride: In a round-bottom flask, combine piperazine (anhydrous, 1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.

  • Heating: Heat the mixture with stirring until a clear solution is formed. This solution now contains piperazine monohydrochloride.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 50 °C).

  • Addition of Electrophile: Add your electrophile (e.g., 1-(2-bromoethoxy)-2-fluorobenzene, 1 eq.) to the solution.

  • Reaction: Stir the reaction at the chosen temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, filter the mixture to recover the precipitated piperazine dihydrochloride (which can be reused). Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product via column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Scenario 3: Difficult Product Purification

Question: My crude product is a persistent oil, and column chromatography gives poor separation of impurities. How can I effectively purify my product?

The basic nature and polarity of piperazine derivatives can make purification tricky.[5]

Causality & Solutions:

  • Polarity Issues on Silica Gel: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation during column chromatography.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent. This will "cap" the acidic sites on the silica and improve peak shape.

    • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.

  • Product is an Oil/Low-Melting Solid: Many piperazine derivatives do not crystallize easily as free bases.

    • Solution: Salt Formation. This is the most reliable method for purifying and handling basic compounds. Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, isopropanol, or diethyl ether). Add a solution of HCl in dioxane or bubble dry HCl gas through the solution until precipitation is complete. The resulting hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and purified by recrystallization.[8]

Part 4: Advanced Optimization with Phase-Transfer Catalysis (PTC)

Question: My reaction is slow, requires high temperatures, or gives inconsistent yields. Can Phase-Transfer Catalysis (PTC) help?

Yes, PTC is an outstanding technique for both N-alkylation and Williamson ether synthesis, often leading to higher yields, milder reaction conditions, and simplified workups.[11][12]

The Principle: PTC uses a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport an anionic nucleophile (like the phenoxide) from an aqueous or solid phase into the organic phase where the electrophile resides.[13] This overcomes solubility issues and dramatically accelerates the reaction.

Table 2: Comparison of Conventional vs. Phase-Transfer Catalysis Conditions

ParameterConventional MethodPTC MethodAdvantage of PTC
Solvent System Anhydrous polar aprotic (DMF, DMSO)Biphasic (Toluene/Water, DCM/Water)Avoids expensive, high-boiling, and hard-to-remove anhydrous solvents.[12]
Base Strong bases (NaH) or high temp K₂CO₃Weaker, inexpensive bases (NaOH, K₂CO₃)Safer, cheaper, and easier to handle reagents.[14]
Temperature Often >80 °COften 25-60 °CMilder conditions reduce side reactions like elimination and decomposition.
Catalyst None1-5 mol% TBAB, Aliquat 336®Small amount of catalyst dramatically increases reaction rate.[14]
Protocol: Example PTC Williamson Ether Synthesis (Route A)
  • Setup: In a round-bottom flask, combine 2-fluorophenol (1 eq.), 1,2-dibromoethane (1.5 eq.), tetrabutylammonium bromide (TBAB, 0.05 eq.), and toluene.

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH, 3 eq.) to the flask.

  • Reaction: Stir the biphasic mixture vigorously at 50-60 °C. Vigorous stirring is essential to maximize the interfacial area where the catalysis occurs. Monitor the reaction by TLC/GC.

  • Workup: After completion, cool the reaction, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(2-bromoethoxy)-2-fluorobenzene, which can be used in the next N-alkylation step.

By systematically addressing the core principles of the reaction and applying these troubleshooting strategies, you can significantly improve the yield and purity of your 1-[2-(2-Fluorophenoxy)ethyl]piperazine synthesis.

References

  • Gemoets, H. P. L., et al. (2017). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]

  • CN109232434A. (2019). A kind of new method synthesizing flibanserin.
  • CN109384680A. (2019). A kind of preparation method of flibanserin intermediate.
  • Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Sciforum. [Link]

  • Saggioro, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

  • Organic Chemistry Portal. (n.d.). Phase Transfer Catalysis. Wordpress. [Link]

  • ResearchGate. (2016). A Facile Route of Synthesis for Making Flibanserin. ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis. [Link]

  • Mąkosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Polish Journal of Chemistry. [Link]

  • CN103254153A. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • National Center for Biotechnology Information. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. PMC. [Link]

  • Pharmaffiliates. (n.d.). piperazine-impurities. Pharmaffiliates. [Link]

  • CN103254153B. (2016). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (2013). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • University of Florida. (1960). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC. [Link]

  • US2919275A. (1959). Purification of piperazine.
  • CN103224476A. (2013). New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • WO2014184039A1. (2014). Method for preparing n-alkyl-piperazines.
  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • PubMed. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors. PubMed. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]

  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorophenoxy Ethyl Piperazine (FPEP) Synthesis

Welcome to the FPEP Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FPEP Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals. Fluorophenoxy ethyl piperazine derivatives—such as 1-[2-(4-fluorophenoxy)ethyl]piperazine—are critical structural motifs and intermediates in the development of highly selective D3 dopamine receptor agonists (e.g., ML417)[1] and various sigma receptor ligands[2].

Due to the bifunctional nature of piperazine and the oxidative susceptibility of the intermediate amines, synthesizing these scaffolds often yields a complex impurity profile. This guide provides field-proven, mechanistically grounded solutions to isolate the target compound with >99% purity.

Visual Workflow: Impurity Generation Map

To effectively troubleshoot, we must first map the chemical logic of the synthesis. The diagram below illustrates the standard N-alkylation route, highlighting the exact nodes where critical impurities are generated.

G A 4-Fluorophenol C Intermediate: 1-(2-Chloroethoxy)-4-fluorobenzene A->C Alkylation (Base) G Impurity B: Unreacted 4-Fluorophenol A->G Incomplete Conversion B 1-Bromo-2-chloroethane B->C E Target Product: 1-[2-(4-fluorophenoxy)ethyl]piperazine C->E N-Alkylation D Piperazine (Excess) D->E F Impurity A: 1,4-bis-alkylated piperazine E->F Over-alkylation (Low Piperazine Ratio) H Impurity C: N-Oxide Derivative E->H Oxidation (Air/Peroxides)

Fig 1: Synthetic workflow for FPEP highlighting major impurity formation pathways.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high concentration of the bis-alkylated impurity (1,4-bis-[2-(4-fluorophenoxy)ethyl]piperazine) in my LC-MS, and how can I prevent it? Cause: Piperazine contains two equivalent secondary amines. Once the first amine is alkylated to form the target FPEP, the resulting tertiary amine is sterically more hindered but remains highly nucleophilic. If the local concentration of the electrophile (1-(2-chloroethoxy)-4-fluorobenzene) is too high relative to unreacted piperazine, the mono-alkylated product will undergo a second alkylation, forming the known bis-alkylated derivative[2]. Solution:

  • Kinetic Control: Use a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents). The vast excess of secondary amines will statistically outcompete the mono-alkylated tertiary amine for the electrophile.

  • Absolute Control (Recommended for Scale-up): Utilize a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate[3]. This completely blocks the second nitrogen. After the alkylation is complete, the Boc protecting group can be quantitatively cleaved using Trifluoroacetic acid (TFA) or 4M HCl in dioxane.

Q2: How do I separate unreacted 4-fluorophenol from my final product without resorting to time-consuming column chromatography? Cause: Incomplete conversion during the initial etherification step leaves residual 4-fluorophenol in the mixture. Solution: Exploit the distinct pKa differences between the molecules. 4-Fluorophenol is weakly acidic (pKa ~8.7), while the FPEP product contains a basic piperazine ring (pKa ~9.8). Implement a rigorous acid-base extraction (detailed in Protocol 1 below). The basic FPEP will partition into an acidic aqueous layer as a water-soluble salt, leaving the neutral/acidic impurities in the organic waste.

Q3: My LC-MS shows an impurity with an


 of +16 mass units relative to the target product. What is this, and how did it form? 
Cause:  This is the N-oxide derivative of your piperazine product. Electron-rich aliphatic amines are highly susceptible to oxidation. This typically occurs if the reaction is heated under an ambient atmosphere or if ethereal solvents (like THF or Diethyl Ether) containing trace peroxides are used.
Solution:  Always degas your solvents by sparging with Argon or Nitrogen for 15 minutes prior to the reaction. Ensure any THF used is freshly distilled or heavily inhibited (e.g., with BHT) to prevent peroxide-mediated oxidation.

Quantitative Data: Impurity Profiling Summary

To assist in your analytical workflows, the following table summarizes the quantitative detection parameters for the most common impurities encountered during FPEP synthesis.

Impurity NameOrigin / CauseDetection MethodRelative Retention Time (RRT)*Mitigation Strategy
1,4-bis-[2-(4-fluorophenoxy)ethyl]piperazine Over-alkylation of piperazineLC-MS (ESI+)1.45Use Boc-protected piperazine or 10x piperazine excess.
Unreacted 4-Fluorophenol Incomplete starting material conversionHPLC-UV (270 nm)0.85Self-validating acid-base extraction.
N-Oxide Derivative Oxidation by air or solvent peroxidesLC-MS (ESI+) (+16 Da)0.92Degas solvents; run under Argon atmosphere.
1-(2-Chloroethoxy)-4-fluorobenzene Incomplete N-alkylation stepHPLC-UV (270 nm)1.60Increase reaction time/temperature; use KI as a catalyst.

*RRT values are approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Experimental Protocols

Protocol 1: Self-Validating Synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperazine

This protocol utilizes a self-validating acid-base workup. The physical phase changes observed during the extraction inherently verify the success of the amine coupling.

Step 1: N-Alkylation

  • Dissolve 1-(2-chloroethoxy)-4-fluorobenzene (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Add Piperazine (5.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein pathway.

  • Reflux at 80°C for 16 hours under a Nitrogen atmosphere.

Step 2: Self-Validating Acid-Base Extraction

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Validation Checkpoint 1: Extract the organic layer with 1M HCl (3 x 50 mL). Causality: The basic target product protonates and migrates to the aqueous layer. Unreacted 1-(2-chloroethoxy)-4-fluorobenzene and 4-fluorophenol remain in the EtOAc layer. Discard the EtOAc layer.

  • Validation Checkpoint 2: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH reaches >10. Visual Confirmation: The aqueous layer will immediately become cloudy/turbid as the free-base piperazine precipitates out of solution. If the solution remains perfectly clear, the N-alkylation failed.

  • Extract the turbid aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The product will rapidly migrate into the DCM, leaving the aqueous layer clear.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure FPEP free base.

Protocol 2: HPLC-UV/MS Method for Impurity Profiling

To accurately quantify the impurities listed in Section 3, utilize the following standardized chromatographic method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the fluorophenoxy chromophore) and ESI+ MS scan (

    
     100-600).
    

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist | Source: nih.gov | 1

  • EP1988902A2 - Piperazin-derivate | Source: google.com |2

  • Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate | Source: nih.gov | 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1) [1].

Because this compound features a highly lipophilic 2-fluorophenoxyethyl moiety coupled with a basic piperazine ring, it frequently exhibits poor aqueous solubility at physiological pH. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome precipitation issues in biological assays and formulation workflows.

Troubleshooting Workflow

Before altering your experimental design, it is critical to systematically evaluate the constraints of your assay. The decision tree below outlines the optimal path for solubilizing piperazine derivatives based on assay flexibility.

Workflow Step1 Compound Precipitation in Aqueous Buffer Step2 Is assay pH flexible? Step1->Step2 Step3A Lower pH (< 6.0) or Form Acid Addition Salt Step2->Step3A Yes Step3B Can assay tolerate organic solvents? Step2->Step3B No (Must be pH 7.4) Step5 Soluble Compound in Aqueous Buffer Step3A->Step5 Step4A Add Cosolvent (e.g., ≤1% DMSO) Step3B->Step4A Yes Step4B Use HP-β-Cyclodextrin Inclusion Complex Step3B->Step4B No Step4A->Step5 Step4B->Step5

Workflow for enhancing solubility of piperazine derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does 1-[2-(2-Fluorophenoxy)ethyl]piperazine precipitate when diluted from a DMSO stock into my pH 7.4 assay buffer?

A1: This is a classic case of solvent-shift precipitation compounded by the molecule's specific pKa profile. The piperazine ring typically has two basic nitrogen atoms: a secondary amine (pKa ~9.5) and a tertiary amine (pKa ~4.5). At pH 7.4, the molecule is only partially ionized (monocationic). When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the medium drops drastically. Because the lipophilic 2-fluorophenoxyethyl tail dominates the molecule's hydration energy, the partially ionized state is insufficient to maintain solvation, leading to rapid thermodynamic precipitation.

Q2: How can I leverage salt formation to improve the solubility of this compound?

A2: Converting the free base into an acid addition salt is a highly effective method to enhance the aqueous solubility of basic piperazine derivatives[2]. By reacting the basic piperazine nitrogen with an acid (e.g., hydrochloric acid, methanesulfonic acid), you create a salt with a significantly lower lattice energy and higher hydrophilicity. Causality Insight: Salt formation lowers the pH of the microenvironment surrounding the dissolving solid, ensuring the compound remains fully protonated (dicationic) during dissolution, which can increase solubility by >10-fold[3].

Q3: My cellular assay strictly requires physiological pH (7.4) and cannot tolerate DMSO concentrations above 0.1%. What is the best strategy?

A3: When pH adjustment and cosolvents are biologically incompatible, Cyclodextrin Complexation is the gold standard[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic 2-fluorophenoxyethyl moiety, forming a water-soluble inclusion complex without altering the bulk pH or requiring toxic organic solvents[5].

CD_Mechanism Drug Free Drug (Lipophilic Tail) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Non-covalent Binding

Mechanism of cyclodextrin-mediated solubility enhancement via encapsulation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to confirm that the observed solubility enhancement is genuine and not an artifact of experimental error.

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask Method)

Purpose: To accurately determine the maximum soluble concentration of the compound in a specific buffer.

  • Preparation: Add an excess amount of 1-[2-(2-Fluorophenoxy)ethyl]piperazine solid to a glass vial containing 1.0 mL of your target aqueous buffer (e.g., PBS, pH 7.4). Ensure visible undissolved solid remains to guarantee saturation[6].

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Note: Kinetic solubility is reached quickly, but thermodynamic equilibrium requires extended time to account for potential solid-state phase changes.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve.

  • Self-Validation Step (Critical): Measure the pH of the final filtrate. Because the piperazine ring is basic, dissolving high concentrations of the compound can shift the buffer's pH upward. If the final pH deviates by >0.1 units from the initial buffer pH, your buffer capacity is insufficient, and the measured solubility is not representative of the target pH.

Protocol B: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Purpose: To create a solid, highly soluble inclusion complex for reconstitution in aqueous media.

  • Molar Ratio Calculation: Weigh 1-[2-(2-Fluorophenoxy)ethyl]piperazine and HP-β-CD in a 1:1 molar ratio[7].

  • Kneading: Place the HP-β-CD in a mortar. Add a small volume of a 50:50 water/ethanol mixture to form a homogeneous paste.

  • Incorporation: Gradually add the piperazine compound to the paste. Knead continuously for 45–60 minutes, adding drops of the solvent mixture as needed to maintain a paste-like consistency[8].

  • Drying: Dry the resulting paste in a vacuum desiccator at 40°C for 24 hours to remove all residual solvents. Pulverize the dried mass into a fine powder.

  • Self-Validation Step (Critical): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). If complexation was successful, the sharp melting endotherm characteristic of the crystalline free drug will disappear, indicating the drug is molecularly dispersed within the cyclodextrin cavity[8]. If the melting peak persists, you have merely created a physical mixture, and the kneading process must be optimized.

Quantitative Data Analysis: Strategy Comparison

The following table summarizes the expected outcomes when applying these solubilization strategies to lipophilic piperazine derivatives.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBiological Assay CompatibilityKey Limitation / Consideration
Acid Addition Salt Ionization of piperazine nitrogen, lowering lattice energy> 10-fold[3]High (if assay pH is flexible)May alter local microenvironmental pH upon rapid dissolution.
Organic Cosolvent (DMSO) Reduction of aqueous dielectric constant5 to 50-foldLow to Medium (Typically ≤1%)High risk of cellular toxicity or enzyme inhibition[6].
HP-β-Cyclodextrin Hydrophobic cavity encapsulation (Host-Guest complex)10 to 100-fold[4]High (Generally recognized as safe)Bulky complex may hinder drug-receptor binding kinetics.

References

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation Source: MDPI URL: [Link]

  • Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System Source: NIH URL:[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: PubMed URL: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: ResearchGate URL: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL: [Link]

  • 401481-90-1 | 1-[2-(2-Fluorophenoxy)ethyl]piperazine Source: BIOFOUNT URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Fluorophenoxy Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic challenges associated with 2-fluorophenoxy sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic challenges associated with 2-fluorophenoxy substitution. Whether you are synthesizing novel 1[1] or agrochemicals, the ortho-fluorine atom presents a dual challenge: severe electronic deactivation and spatial steric hindrance.

This guide provides self-validating protocols, mechanistic troubleshooting, and robust methodologies to ensure high-yielding etherifications.

Diagnostic Decision Tree

Before beginning your synthesis, it is critical to match the electronic profile of your electrophile with the correct etherification pathway. Use the decision tree below to determine the optimal reaction conditions for 2-fluorophenol.

DecisionTree Start 2-Fluorophenoxy Etherification Check1 Activated Aryl Halide? (e.g., -NO2, -CN) Start->Check1 SNAr SNAr Pathway Base: NaH Solvent: DMF Check1->SNAr Yes (Fast) Check2 Unactivated Aryl Halide? Check1->Check2 No (Steric Block) Pd Buchwald-Hartwig Pd + Bulky Ligand Check2->Pd High Yield / Mild Temp Cu Ullmann Coupling Cu + Microwave Check2->Cu Low Cost / High Temp

Decision tree for selecting the optimal etherification pathway for 2-fluorophenol.

FAQ & Mechanistic Troubleshooting

Q1: Why does 2-fluorophenol show significantly lower reactivity in SNAr compared to 4-fluorophenol? A1: The reactivity drop is governed by both electronic and steric factors. In a Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack on the electrophilic aromatic ring to form the negatively charged 2[2]. The ortho-fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which stabilizes the phenoxide anion but drastically reduces the electron density on the nucleophilic oxygen[3]. Furthermore, the spatial proximity of the fluorine atom creates a steric clash during the transition state, raising the activation energy. To overcome this, ensure complete deprotonation using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent[4].

Q2: My Buchwald-Hartwig etherification with 2-fluorophenol and an unactivated aryl chloride is stalling. How do I optimize the catalytic cycle? A2: When coupling sterically hindered nucleophiles with unactivated aryl halides, the reductive elimination step of the palladium catalytic cycle becomes the bottleneck. Standard ligands fail because they cannot force the bulky 2-fluorophenoxy group and the aryl group close enough to form the C-O bond. You must utilize ligands designed with 5[5]—bulky groups positioned far from the metal center that crowd the coordination sphere and physically push the substrates off the metal center to accelerate reductive elimination. Biaryl phosphine ligands like tBuBrettPhos or RockPhos are specifically engineered for this causality.

Q3: Can I use Ullmann-type copper catalysis for 2-fluorophenol, and how do I overcome the high temperature requirements? A3: Yes, Ullmann C-O coupling is a cost-effective alternative to palladium, but the steric bulk of 2-fluorophenol typically requires harsh conditions (>120 °C), which can lead to substrate degradation. To bypass this,6[6] is highly recommended. Microwave irradiation provides rapid, uniform heating that can overcome the steric activation barrier of 2-fluorophenol, drastically reducing reaction times from days to minutes while improving chemoselectivity.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Workflow S1 1. Deprotonation NaH in DMF (0°C) S2 2. Validation H2 Gas Evolution S1->S2 S3 3. Electrophile Slow Addition S2->S3 S4 4. SNAr Reaction Stir at RT for 16h S3->S4 S5 5. Isolation Aqueous Workup S4->S5

Self-validating experimental workflow for the SNAr of 2-fluorophenol.

Protocol A: High-Yield SNAr of 2-Fluorophenol with Activated Aryl Halides

Causality Focus: Moisture acts as a competing nucleophile (forming phenols from the aryl halide). Complete, irreversible deprotonation of 2-fluorophenol is required to maximize its weak nucleophilicity[4].

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Suspend in anhydrous DMF (0.5 M) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: Dissolve 2-fluorophenol (1.0 eq) in a small volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Checkpoint: The generation of H₂ gas (bubbling) must be immediately visible. Once bubbling ceases and the solution becomes a clear, homogeneous phenoxide solution, complete deprotonation is confirmed. If the solution remains cloudy or no gas is evolved, the NaH has degraded to NaOH via moisture exposure; abort the reaction.

  • Electrophile Addition: Add the activated aryl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Etherification for Unactivated Substrates

Causality Focus: Unactivated aryl halides cannot undergo SNAr. Palladium catalysis forces the C-O bond formation, but oxygen exposure will rapidly oxidize the electron-rich Pd(0) active species to inactive Pd(II).

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge a vial with Pd(OAc)₂ (5 mol%), tBuBrettPhos ligand (6 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Reagent Addition: Add the unactivated aryl chloride (1.0 eq) and 2-fluorophenol (1.2 eq).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

    • Self-Validation Checkpoint: Upon heating to 100 °C for the first 15 minutes, the solution should exhibit a distinct color change (typically to a deep red/brown) indicating the formation of the active Pd(0)-ligand complex. If the solution turns black and a precipitate forms early, palladium black has crashed out due to oxygen contamination or ligand failure.

  • Reaction: Stir vigorously at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the metal catalyst and salts, and concentrate for silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the optimal parameters and expected outcomes when selecting a reaction pathway for 2-fluorophenoxy substitution.

Reaction PathwayOptimal Electrophile ProfileCatalyst / Base SystemTemp (°C)Average Yield (%)Steric Overcome Mechanism
SNAr Activated Aryl Halide (e.g., ortho/para -NO₂, -CN)NaH / DMF0 to 2585 - 95Complete, irreversible deprotonation maximizes nucleophilicity.
Buchwald-Hartwig Unactivated Aryl Chloride/BromidePd(OAc)₂, tBuBrettPhos, K₃PO₄80 - 10070 - 90Remote steric hindrance on the ligand forces reductive elimination.
Ullmann Coupling Unactivated Aryl IodideCuI, Picolinic acid, Cs₂CO₃110 - 14060 - 80Microwave irradiation rapidly overcomes the high activation barrier.

References

  • Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[3]

  • Subtle steric differences reveal a model for Ni cross-coupling success Source: Princeton University URL:[5]

  • Technical Support Center: Optimizing Yield in 2-Fluoroanisole Synthesis Source: Benchchem URL:[4]

  • Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2-fluorophenol in the Synthesis of Novel Kinase Inhibitors Source: Benchchem URL:[1]

  • Microwave-Assisted Synthesis of 2′-O-Aryluridine Derivatives Source: Organic Letters - ACS Publications URL:[6]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted Piperazine

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted piperazine from final product mixtures. The following question-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted piperazine from final product mixtures. The following question-and-answer format addresses common and complex purification challenges, emphasizing the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for removing unreacted piperazine?

A: The most widely used and direct method is an acidic wash.[1] Piperazine is a basic compound and will readily react with a dilute acid, such as hydrochloric acid (HCl), to form a water-soluble salt like piperazine hydrochloride. This salt can then be easily removed through an aqueous extraction, provided your desired product remains in the organic layer.[1][2]

Q2: How do I confirm the complete removal of piperazine from my final product?

A: Several analytical techniques can be employed to detect and quantify residual piperazine. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method.[1] Gas Chromatography (GC) can also be utilized for quantification.[1] For a qualitative and often quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is useful for detecting the characteristic proton signals of piperazine.[1]

Q3: What are the main challenges associated with purifying piperazine-containing compounds?

A: The primary challenges stem from the inherent physicochemical properties of the piperazine moiety. Its high polarity and basicity can lead to difficulties in chromatographic separation and issues with solubility.[3] Piperazine and its derivatives are also known to be hygroscopic, readily absorbing moisture from the air, which can complicate handling and accurate measurements.[3][4] Furthermore, their tendency to form salts and hydrates can be leveraged for purification but may also introduce inconsistencies in the final product's form.[3]

Troubleshooting Guide: Specific Purification Issues

Issue 1: Standard Acidic Wash is Ineffective or Detrimental to the Product

Q: My product is sensitive to acid or is water-soluble, making a standard acid wash with HCl unsuitable. What are my alternatives?

A: When a conventional acid wash is not feasible, several other methods can be employed, depending on the properties of your product and the solvent system.

  • Precipitation as a Piperazine Salt: Piperazine can be selectively precipitated from the reaction mixture. A highly effective method involves dissolving the crude product in acetone and adding acetic acid. This causes piperazine to precipitate as piperazine diacetate, which can be removed by filtration.[1][5] This method has demonstrated high recovery rates of piperazine, especially when the water content in the acetone is low.[1][5]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to identify a solvent in which your product and piperazine have significantly different solubilities.[1][6]

  • Scavenger Resins: Solid-supported scavenger resins can selectively bind to piperazine, allowing for its removal by simple filtration.[1][7][8] This is particularly useful for removing small amounts of residual piperazine.[1]

  • Azeotropic Distillation: For non-volatile products, azeotropic distillation can be used to remove piperazine. This involves adding a substance (an entrainer) that forms a lower-boiling azeotrope with piperazine, which is then distilled off.[1]

Issue 2: Piperazine Co-distills with the Desired Product

Q: I am attempting to purify my product via distillation, but the unreacted piperazine is distilling along with it. How can I resolve this?

A: Co-distillation occurs when the boiling points of your product and piperazine are too close for effective separation by simple distillation.

  • Conversion to a Non-Volatile Salt: Before distillation, treat the reaction mixture with an acid to convert piperazine into its non-volatile salt form (e.g., piperazine hydrochloride).[1] The desired product can then be distilled, leaving the piperazine salt behind in the distillation flask.[1]

  • Fractional Distillation: Employing a more efficient fractional distillation column with a higher number of theoretical plates may provide the necessary separation.[1]

Issue 3: Difficulty in Removing Trace Amounts of Piperazine

Q: I have completed a primary purification step, but analytical data indicates the presence of residual piperazine. How can I achieve higher purity?

A: Removing the final traces of impurities often requires a more refined approach.

  • Column Chromatography: This is a highly effective method for separating compounds with similar properties.[9][10] The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical and should be optimized based on the polarity of your product.[9][11]

  • Preparative HPLC: For high-value products where exceptional purity is required, preparative High-Performance Liquid Chromatography (HPLC) offers excellent separation capabilities.[1]

  • Multiple Recrystallizations: If your product is a solid, performing multiple recrystallizations can progressively reduce the level of impurities.[1]

  • Scavenger Resins: As mentioned previously, scavenger resins are highly effective for capturing trace amounts of reactive impurities like piperazine.[1][7]

Experimental Protocols & Methodologies

Protocol 1: Piperazine Removal via Acidic Wash and Extraction

This protocol is the first line of defense for removing piperazine from a reaction mixture when the desired product is stable to acid and not soluble in water.

Underlying Principle: Piperazine, a diprotic base with pKa values of approximately 5.35 and 9.73, is readily protonated in an acidic aqueous solution to form a water-soluble salt.[4][12][13] This allows for its selective removal from an organic phase containing the desired product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The number of washes depends on the amount of piperazine present.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing the piperazine salt.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Data Presentation: Key Physicochemical Properties of Piperazine

PropertyValueSource
pKa15.35[4][12][13]
pKa29.73[4][12][13]
Solubility in WaterFreely soluble[12][14]
Melting Point (Anhydrous)106 - 108 °C[4]
Protocol 2: Selective Precipitation of Piperazine Diacetate

This method is particularly useful when the desired product is sensitive to strong acids or has some water solubility.

Underlying Principle: Piperazine diacetate exhibits low solubility in specific organic solvents like acetone, allowing for its selective precipitation from the reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in acetone. The concentration should be optimized to ensure the desired product remains in solution.

  • Acid Addition: Slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least stoichiometric to the amount of piperazine present.[5]

  • Precipitation: Stir the mixture at room temperature or slightly below to induce the precipitation of piperazine diacetate.[5]

  • Isolation: Collect the precipitated piperazine diacetate by filtration.

  • Washing: Wash the precipitate with cold acetone to remove any entrained product.[3]

  • Product Recovery: The filtrate contains the purified product. The solvent can be removed under reduced pressure.

Visualizing the Workflow

A logical approach to selecting the appropriate purification method is crucial for success.

Piperazine_Removal_Workflow start Crude Product Mixture (contains unreacted piperazine) acid_wash_q Is the product stable to acid and insoluble in water? start->acid_wash_q acid_wash_y Perform Acidic Wash and Extraction acid_wash_q->acid_wash_y Yes acid_wash_n Consider Alternative Methods acid_wash_q->acid_wash_n No final_product Purified Product acid_wash_y->final_product distillation_q Is distillation a viable purification method? acid_wash_n->distillation_q distillation_y Convert Piperazine to a Non-Volatile Salt Before Distillation distillation_q->distillation_y Yes precipitation Selective Precipitation (e.g., as diacetate salt) distillation_q->precipitation No distillation_y->final_product recrystallization Recrystallization precipitation->recrystallization scavenger_resin Use Scavenger Resin recrystallization->scavenger_resin chromatography Column Chromatography or Preparative HPLC scavenger_resin->chromatography chromatography->final_product

Caption: Decision workflow for selecting a suitable method for piperazine removal.

Mechanism of Piperazine Removal via Acidic Wash

The following diagram illustrates the chemical transformation that enables the separation of piperazine from an organic phase.

Acidic_Wash_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase (with HCl) piperazine Piperazine (Base) (Soluble in Organic Phase) piperazine_salt Piperazine Dihydrochloride (Salt) (Soluble in Aqueous Phase) piperazine->piperazine_salt + 2 HCl product Desired Product (Soluble in Organic Phase)

Caption: Mechanism of piperazine removal via acidic wash and extraction.

References

  • BenchChem. (2025). Methods for removing unreacted piperazine from the reaction mixture. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. BenchChem Technical Support.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Biosynce. (2025). How does piperazine affect the crystallization process?. [Link]

  • Kasparkova, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Plantz, T., et al. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI. [Link]

  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. [Link]

  • Google Patents. (n.d.). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • ACS Publications. (2026). Stable Zirconium-Piperazine Metal–Organic Frameworks for Efficient Gold Recovery. Chemistry of Materials. [Link]

  • ACS Publications. (2025). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.

Sources

Optimization

Optimizing pH conditions for extraction of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[2-(2-Fluorophenoxy)ethyl]piperazine (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1).

Because this compound contains a diprotic piperazine ring, its solubility and partitioning behavior are entirely dictated by the pH of the aqueous environment. Mastering the causality between pH, ionization state, and solvent polarity is the key to maximizing your extraction recovery and purity.

Part 1: Physicochemical Profiling (The "Why")

To optimize liquid-liquid extraction (LLE), we must first understand the target's ionization behavior. 1-[2-(2-Fluorophenoxy)ethyl]piperazine contains two basic nitrogen atoms:

  • Secondary Amine (N4): Highly basic, with an estimated

    
    .
    
  • Tertiary Amine (N1): Less basic due to the electron-withdrawing inductive effect of the adjacent fluorophenoxy ether linkage, with an estimated

    
    .
    

To successfully extract this compound into an organic solvent, the aqueous phase must be adjusted to at least two pH units above the highest pKa to ensure the molecule is in its neutral, uncharged form 1. Conversely, to force the compound into the aqueous phase for purification, the pH must be dropped well below the lowest pKa.

Table 1: Ionization States and Partitioning Behavior

Aqueous pHDominant Ionization StateNet ChargeAqueous SolubilityOrganic Extractability
< 3.0 Fully Protonated (Dicationic)+2Very HighNegligible
7.0 - 8.0 Partially Protonated (Monocationic)+1HighLow
> 11.5 Fully Deprotonated (Free Base)0Very LowVery High

Part 2: Troubleshooting & FAQs

Q1: My extraction recovery in ethyl acetate is only 40% when I use a standard pH 8.0 bicarbonate buffer. Why is this happening? Causality: At pH 8.0, the tertiary amine is neutral, but the secondary amine (


) remains heavily protonated. Because the molecule still carries a +1 net charge, it remains highly hydrophilic. For optimal partitioning of basic analytes into an organic phase, the pH must be elevated to 

2. For this specific piperazine derivative, a pH of 11.5 or higher is required to fully deprotonate both nitrogens and achieve a high LogD value 1.

Q2: How can I selectively separate this piperazine derivative from neutral and acidic impurities co-extracted from my reaction mixture? Causality: You can exploit the ionizable nature of the piperazine ring using acid-base back-extraction 3. By shaking the organic layer with an acidic solution (pH < 3), the basic amines are converted into water-soluble salts and migrate to the aqueous layer 4. Neutral and acidic impurities remain trapped in the organic phase, which can then be discarded.

Q3: I am experiencing severe emulsions during the high-pH extraction step. How can I resolve this? Causality: Emulsions at high pH often occur because trace lipids or esters in complex mixtures undergo saponification, forming surfactant-like soaps. To break the emulsion, add a high concentration of simple salts (e.g., saturate the aqueous layer with NaCl) 3. This "salting-out" effect increases the partition coefficient of the analyte, decreases the solubility of the organic solvent in water, and forces phase separation.

Q4: Which organic solvent yields the best partition coefficient for the free base? Causality: The fundamental rule of LLE is to match the polarity of the extraction solvent with the target analyte 1. 1-[2-(2-Fluorophenoxy)ethyl]piperazine has moderate polarity due to its ether linkage and fluorinated ring. Moderately polar solvents like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are highly effective.

Part 3: Self-Validating Experimental Protocols

Protocol: Acid-Base Back-Extraction & Purification

This protocol is designed as a self-validating system. Each critical phase transition includes a physical observation or rapid test to confirm the mechanistic step has succeeded.

Step 1: Initial Solubilization

  • Dissolve the crude mixture containing 1-[2-(2-Fluorophenoxy)ethyl]piperazine in 50 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel.

Step 2: Acidic Back-Extraction (Target Isolation)

  • Add 50 mL of 1M HCl to the separatory funnel.

  • Shake vigorously for 2 minutes, venting frequently. Allow phases to separate.

  • Validation Check: Spot a drop of the upper organic layer on a TLC plate and stain with Dragendorff’s reagent. A negative result confirms the basic amine has successfully migrated to the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains neutral/acidic impurities).

Step 3: Basification (Free Base Regeneration)

  • Place the Erlenmeyer flask containing the aqueous layer in an ice bath (neutralization is exothermic).

  • Slowly add 2M NaOH dropwise while stirring continuously.

  • Validation Check: Observe the solution. As the pH crosses 9.5, the solution will become cloudy or "oil out" as the free base precipitates. Verify with pH paper that the final pH is > 11.5.

Step 4: Final Organic Extraction

  • Transfer the cloudy aqueous mixture back to a clean separatory funnel.

  • Add 50 mL of fresh EtOAc. Shake vigorously for 2 minutes.

  • Validation Check: The aqueous layer should return to a completely clear state, indicating the free base has successfully partitioned into the organic phase.

  • Collect the organic layer, dry over anhydrous

    
    , and evaporate under reduced pressure to yield the purified compound.
    

Part 4: Workflow Visualization

G Step1 Crude Organic Extract (Contains Impurities) Acidify Add 1M HCl (pH < 3) Protonate Piperazine Step1->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 DiscardOrg Discard Organic Phase (Neutral/Acidic Impurities) PhaseSep1->DiscardOrg Top Layer KeepAq Retain Aqueous Phase (Dicationic Product) PhaseSep1->KeepAq Bottom Layer Basify Add 2M NaOH (pH > 11.5) Deprotonate Piperazine KeepAq->Basify Extract Add Fresh EtOAc Extract Free Base Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 FinalOrg Retain Organic Phase (Pure Product) PhaseSep2->FinalOrg Top Layer

Acid-base back-extraction workflow for 1-[2-(2-Fluorophenoxy)ethyl]piperazine purification.

References

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. 5

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. 3

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega / NIH. 2

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. 4

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the H-NMR and C-NMR Spectral Interpretation of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 1-[2-(2-Fluorophenoxy)ethyl]piperazine, a compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 1-[2-(2-Fluorophenoxy)ethyl]piperazine, a compound of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific isomer, this guide presents a detailed, predictive interpretation based on established principles of NMR spectroscopy and comparative data from structurally related analogs. By examining the spectral data of 1-[2-(4-Fluorophenoxy)ethyl]piperazine and 1-(2-Fluorophenyl)piperazine, we can elucidate the key structural features and electronic effects that govern the chemical shifts and coupling patterns in the target molecule.

Introduction: The Importance of Spectral Analysis in Drug Discovery

In the realm of drug development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment of each atom. For compounds like 1-[2-(2-Fluorophenoxy)ethyl]piperazine, which contains multiple functional groups and a fluorinated aromatic ring, a thorough understanding of its ¹H-NMR and ¹³C-NMR spectra is crucial for confirming its identity, assessing purity, and understanding its conformational dynamics.[1]

The presence of a fluorine atom introduces additional complexity and informational richness to the NMR spectra due to ¹⁹F-¹H and ¹⁹F-¹³C coupling.[2][3] This guide will dissect these features to provide a comprehensive spectral interpretation.

Predicted ¹H-NMR and ¹³C-NMR Spectral Interpretation of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

The following is a predicted spectral analysis for 1-[2-(2-Fluorophenoxy)ethyl]piperazine. The predictions are based on the known effects of substituents on chemical shifts and coupling constants, and by comparison with the spectra of analogous compounds.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 1-[2-(2-Fluorophenoxy)ethyl]piperazine with atom numbering for NMR assignment.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.10-7.00m4HH-3', H-4', H-5', H-6'The aromatic protons will appear as a complex multiplet due to splitting by each other and by the fluorine atom. The ortho-fluorine will cause downfield shifts for adjacent protons.
~4.15t2HH-7The protons on the carbon attached to the oxygen (O-CH₂) will be a triplet, shifted downfield due to the electronegative oxygen.
~2.85t2HH-8The protons on the carbon attached to the piperazine nitrogen (N-CH₂) will be a triplet.
~2.70t4HH-9, H-12The four protons on the piperazine ring adjacent to the ethyl sidechain will likely appear as a triplet.
~2.50t4HH-10, H-11The four protons on the piperazine ring adjacent to the N-H group will appear as a triplet, slightly upfield from the other piperazine protons.
~1.90s (broad)1HH (N-H)The N-H proton of the piperazine ring typically appears as a broad singlet, which can exchange with D₂O.
Predicted ¹³C-NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~152.0 (d, ¹JCF ≈ 245 Hz)C-2'The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~147.5 (d, ²JCF ≈ 10 Hz)C-1'The carbon attached to the ether oxygen will be downfield and show a two-bond coupling to fluorine.
~124.5 (d, ³JCF ≈ 7 Hz)C-6'This aromatic carbon will exhibit a three-bond coupling to fluorine.
~121.0C-4'Aromatic carbon.
~118.5 (d, ²JCF ≈ 18 Hz)C-3'This aromatic carbon will show a two-bond coupling to fluorine.
~115.0C-5'Aromatic carbon.
~67.0C-7The carbon of the O-CH₂ group will be shifted downfield by the oxygen.
~58.0C-8The carbon of the N-CH₂ group.
~54.5C-10, C-11The carbons of the piperazine ring adjacent to the N-H group.
~53.0C-9, C-12The carbons of the piperazine ring adjacent to the substituted nitrogen.

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectral features of 1-[2-(2-Fluorophenoxy)ethyl]piperazine with the known data for its structural isomers and analogs.

Comparison with 1-[2-(4-Fluorophenoxy)ethyl]piperazine

The key difference here is the position of the fluorine atom on the phenyl ring (ortho vs. para). This will primarily affect the aromatic region of both ¹H and ¹³C NMR spectra.

  • ¹H-NMR: In the para-isomer, the aromatic region is typically simpler, often showing two distinct multiplets due to the symmetry of the substitution pattern. In our target ortho-isomer, a more complex, overlapping multiplet is expected for the four aromatic protons.

  • ¹³C-NMR: The C-F coupling patterns will differ significantly. For the para-isomer, a large ¹JCF is observed for C-4', and smaller couplings for C-3'/C-5' (²JCF) and C-2'/C-6' (³JCF). In our ortho-isomer, the couplings will be to C-2' (¹JCF), C-1' and C-3' (²JCF), and C-6' (³JCF). The chemical shifts of the aromatic carbons will also be different due to the change in the electronic environment. The ¹³C NMR spectrum for 1-(2-(4-Fluorophenoxy)ethyl)piperazine is available, allowing for a direct comparison of the aliphatic side chain and piperazine ring signals, which are expected to be very similar to our target molecule.[4]

Comparison with 1-(2-Fluorophenyl)piperazine

This analog lacks the ethoxy linker, with the fluorophenyl group directly attached to the piperazine nitrogen.

  • ¹H-NMR and ¹³C-NMR: The absence of the -O-CH₂-CH₂- signals will be the most obvious difference. The chemical shifts of the piperazine protons and carbons will also be affected. In 1-(2-Fluorophenyl)piperazine, the aromatic ring directly influences the piperazine signals, likely causing a greater downfield shift for the adjacent piperazine protons and carbons compared to our target molecule where the influence is transmitted through the ethoxy linker. Spectral data for 1-(2-fluorophenyl)piperazine is available and serves as a good reference for the fluorophenyl portion of our target molecule.[5][6][7][8]

Table 1: Comparative ¹³C-NMR Data (Predicted vs. Experimental)

Carbon AtomPredicted 1-[2-(2-Fluorophenoxy)ethyl]piperazine (δ, ppm)Experimental 1-[2-(4-Fluorophenoxy)ethyl]piperazine (δ, ppm)[4]
C-7 (O-CH₂)~67.066.8
C-8 (N-CH₂)~58.058.2
Piperazine Carbons~53.0-54.553.3, 54.8

The close correlation in the aliphatic region between our predicted values and the experimental data for the para-isomer provides strong support for our assignments.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for correct spectral interpretation.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[9]

Acquiring ¹H and ¹³C NMR Spectra
  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H-NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a 30-45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[10]

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H-NMR and ¹³C-NMR spectra of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. By leveraging comparative analysis with structurally similar compounds, we have assigned the expected chemical shifts and coupling patterns, paying special attention to the effects of the ortho-fluoro substituent. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. This comprehensive spectral analysis serves as a valuable resource for researchers working with this and related compounds in the field of drug discovery and development.

References

  • SpectraBase. 1-(2-(4-Fluorophenoxy)ethyl)piperazine. Wiley-VCH GmbH. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • PubChem. 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • SpectraBase. 1-(2-Fluorophenyl)piperazine. Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 5.10: Interpreting Proton NMR Spectra. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of fluorophenoxy piperazines

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of fluorophenoxy piperazines is critical for analytical chemists, forensic toxicologists, and drug development professionals. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of fluorophenoxy piperazines is critical for analytical chemists, forensic toxicologists, and drug development professionals. These compounds—characterized by a piperazine ring linked to a fluorine-substituted phenoxy group—frequently appear as synthetic intermediates, novel psychoactive substances (NPS), and active pharmaceutical ingredients (e.g., selective serotonin reuptake inhibitor analogs)[1].

Because positional isomers (e.g., ortho-, meta-, and para-fluorophenoxy) exhibit nearly identical physicochemical properties, distinguishing them requires advanced MS techniques. This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —and provides self-validating experimental protocols for structural elucidation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform dictates the ionization mechanism, which fundamentally alters the observed fragmentation patterns.

GC-EI-MS: Hard Ionization & Library Matching

GC-EI-MS utilizes a standardized 70 eV electron ionization source. This "hard" ionization technique is highly energetic, causing extensive fragmentation.

  • The Causality: The rigid piperazine ring and the relatively labile ether (C-O) bond of the fluorophenoxy group shatter almost instantly upon electron impact[2].

  • Performance: While this yields highly reproducible, fragment-rich spectra ideal for automated library matching (e.g., NIST, SWGDRUG), the molecular ion (

    
    ) is frequently absent or present at very low relative abundance (<5%)[2]. Furthermore, polar piperazines often require chemical derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and thermal stability[3].
    
LC-ESI-MS/MS: Soft Ionization & High-Resolution CID

LC-ESI-MS/MS, particularly when coupled with Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ) analyzers, employs "soft" ionization.

  • The Causality: The basic nitrogen atoms in the piperazine ring possess a high proton affinity, readily accepting a proton in the acidic mobile phase to form a stable

    
     precursor ion[4].
    
  • Performance: By applying varying Collision Energies (CE) during Collision-Induced Dissociation (CID), analysts can control the fragmentation depth. High-resolution MS (HRMS) platforms provide exact mass measurements (error < 5 ppm), which is indispensable for distinguishing isobaric interferences and confirming empirical formulas[5].

Table 1: Performance Comparison of Analytical Platforms
ParameterGC-EI-MSLC-ESI-QTOF-MS/MS
Ionization Energy 70 eV (Fixed, Hard)Variable CID (10–40 eV, Soft)[5]
Precursor Ion Radical cation (

), often absent
Protonated molecule (

), highly abundant
Derivatization Often required for thermal stability[3]Not required
Mass Accuracy Nominal mass (Low resolution)Exact mass (< 5 ppm error)[6]
Primary Utility Rapid library screeningStructural elucidation & trace quantification

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind CID fragmentation is essential for interpreting MS/MS spectra without relying solely on software libraries. When a protonated fluorophenoxy piperazine


 enters the collision cell, the charge is primarily localized on the secondary or tertiary amine of the piperazine core.
  • Piperazine Ring Cleavage: The most characteristic fragmentation route is the cleavage of the C-N bonds within the piperazine ring. The energy induces

    
    -cleavage or inductive cleavage, resulting in the neutral loss of amine fragments (e.g., 
    
    
    
    or
    
    
    , mass shifts of ~43 Da or 45 Da)[4][7].
  • Ether (C-O) Bond Cleavage: The ether linkage connecting the fluorophenyl group to the alkyl/piperazine backbone is susceptible to cleavage at higher collision energies. This results in the neutral loss of a fluorophenol molecule, leaving a stable carbocation on the alkyl-piperazine moiety[8].

  • N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the alkyl linker leads to the loss of the entire piperazine core, generating a fluorophenoxy-alkyl cation[7].

Fragmentation M Protonated Precursor [M+H]+ (Charge localized on Piperazine N) Path1 Piperazine Ring Cleavage (Loss of C2H4NH / C2H5N) M->Path1 Path2 Ether (C-O) Bond Cleavage (Loss of Fluorophenol) M->Path2 Path3 N-Dealkylation (Loss of Piperazine Core) M->Path3 Frag1 Fragment A (Ring-opened cation) Path1->Frag1 Frag2 Fragment B (Fluorophenoxy/Alkyl cation) Path2->Frag2 Frag3 Fragment C (Fluorophenoxy-alkyl cation) Path3->Frag3

Primary CID fragmentation pathways of protonated fluorophenoxy piperazines.
Table 2: Characteristic CID Fragments for Fluorophenoxy Piperazines
Structural FeatureTypical Neutral LossCharacteristic Product Ion (

)
Causality / Mechanism
Piperazine Core 43 Da / 45 Da

Rupture of internal C-N bonds due to charge localization[4].
Fluorophenoxy Group 112 Da (Fluorophenol)Varies by alkyl chainHigh-energy cleavage of the labile C-O ether bond[8].
Fluorophenyl Cation N/A

95.0
Extreme fragmentation of the phenoxy ring (rare in soft ESI, common in EI).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every batch must include internal quality control checkpoints to prevent false positives caused by carryover or mass drift.

Workflow Start Sample Preparation (Fluorophenoxy Piperazines) Ext Liquid-Liquid Extraction & Derivatization (Optional) Start->Ext Split Analytical Platform Selection Ext->Split GCMS GC-EI-MS (Hard Ionization, 70 eV) Split->GCMS Volatile/Derivatized LCMS LC-ESI-MS/MS (Soft Ionization, CID) Split->LCMS Intact/Polar DataGC Library Matching & Substructure Identification GCMS->DataGC DataLC Precursor/Product Ion Transitions & Quantification LCMS->DataLC

Experimental workflow for fluorophenoxy piperazine MS analysis.
Protocol A: LC-ESI-QTOF-MS/MS Structural Elucidation

This protocol leverages high-resolution mass spectrometry to acquire both intact precursor ions and fragment-rich spectra simultaneously[5].

Step 1: System Suitability & Calibration

  • Calibrate the TOF analyzer using a sodium formate solution to ensure mass accuracy is < 2 ppm prior to the run[6].

  • Validation Checkpoint: Inject a known reference standard (e.g., TFMPP or mCPP). If the retention time shifts by >0.1 min or mass error exceeds 5 ppm, halt the sequence and perform maintenance.

Step 2: Sample Preparation

  • Spike 100 µL of the biological/chemical sample with a deuterated internal standard (e.g., Mephedrone-

    
     or Piperazine-
    
    
    
    ) to monitor extraction efficiency[5].
  • Perform a salting-out-assisted liquid-liquid extraction (SALLE) using acetonitrile. Centrifuge at 10,000 rpm for 5 minutes and transfer the organic layer to an autosampler vial[5].

Step 3: Chromatographic Separation

  • Column: C18 analytical column (e.g., 2.1 × 150 mm, 1.8 µm particle size) maintained at 40°C[5].

  • Mobile Phase: Gradient elution using (A) Water + 0.1% formic acid and (B) Acetonitrile + 0.1% formic acid. The acidic modifier is crucial to ensure complete protonation of the piperazine nitrogen.

Step 4: MS/MS Acquisition

  • Operate in positive ESI mode. Use an alternating energy acquisition mode (e.g.,

    
     or Auto-MS/MS).
    
  • Function 1 (Low Energy): 6 eV to preserve the intact

    
     precursor[5].
    
  • Function 2 (High Energy): Apply a collision energy ramp from 10 to 40 eV to generate a comprehensive fragmentation profile[5].

Step 5: Data Processing & Validation

  • Extract the exact mass chromatograms.

  • Validation Checkpoint: Verify that the internal standard recovery is >50%. A lower recovery indicates severe matrix effects or extraction failure, invalidating the quantitative results.

Protocol B: GC-EI-MS Volatile Analysis

Used primarily when high-resolution LC-MS is unavailable or when matching against legacy forensic databases is required.

Step 1: Derivatization (Crucial for Piperazines)

  • Dissolve the extracted sample in a volatile solvent (e.g., ethyl acetate).

  • Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.

  • Causality: Derivatization caps the secondary amine of the piperazine ring, drastically improving thermal stability and preventing peak tailing on the GC column[3].

Step 2: GC Separation & MS Detection

  • Inject 1 µL in splitless mode onto a 30 m × 0.25 mm (0.25 µm film) semi-volatiles column[6].

  • Set the EI source to 70 eV. Scan range:

    
     40–500[3].
    
  • Validation Checkpoint: Run a solvent blank immediately before the sample to prove the absence of column carryover.

Conclusion

The structural elucidation of fluorophenoxy piperazines demands a nuanced approach to mass spectrometry. While GC-EI-MS provides rapid library matching capabilities, its hard ionization often obliterates the molecular ion, complicating the identification of novel derivatives. Conversely, LC-ESI-MS/MS—particularly when utilizing high-resolution Q-TOF platforms and ramped collision energies—offers a superior, self-validating framework. By preserving the precursor ion and systematically fracturing the piperazine and ether bonds, analysts can definitively map the structural topology of these complex molecules.

References

1.[4] ZHU Na, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: 2.[7] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. Available at: 3.[3] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. Available at: 4.[5] Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. Available at: 5.[2] Seither, J. Z. Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. Available at: 6.[6] Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. NIH PMC. Available at: 7.[1] Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: 8.[8] Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization. DOI. Available at:

Sources

Validation

HPLC Method Validation for Purity of 1-[2-(2-Fluorophenoxy)ethyl]piperazine: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Executive Summary Accurate purity determination of 1-[2-(2-Fluorophenoxy)ethyl]piperazine —a critical building block and intermediate in the synthesis of central nervous system (CNS) therapeutics—presents a unique analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate purity determination of 1-[2-(2-Fluorophenoxy)ethyl]piperazine —a critical building block and intermediate in the synthesis of central nervous system (CNS) therapeutics—presents a unique analytical challenge. The molecule possesses two highly distinct chemical moieties: a basic secondary amine (piperazine ring) and a highly electronegative, polarizable aromatic system (fluorophenoxy group).

This guide provides a comprehensive, objective comparison between traditional C18 stationary phases and orthogonal Phenyl-Hexyl chemistries for the purity validation of this compound. By applying the updated ICH Q2(R2) guidelines[1][2], we demonstrate how selecting the correct chromatographic mechanism not only resolves critical impurity pairs but also creates a robust, self-validating analytical system.

The Analytical Challenge: Structural Causality

As an application scientist, method development cannot rely on trial and error; it must be driven by structural causality. The structure of 1-[2-(2-Fluorophenoxy)ethyl]piperazine dictates two primary chromatographic obstacles:

  • The Piperazine Moiety (pKa ~9.8): Basic nitrogen atoms are notorious for causing severe peak tailing on standard silica-based columns. At neutral pH, the protonated amine interacts via ion-exchange with residual, ionized silanols (

    
    ) on the silica surface[3]. This secondary interaction destroys peak symmetry and compromises the Limit of Quantitation (LOQ).
    
  • The Fluorophenoxy Group: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, creating a strong dipole. Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions, which are often insufficient to resolve the active pharmaceutical ingredient (API) from structurally similar impurities, such as unreacted 2-Fluorophenol or over-alkylated byproducts.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

To overcome these challenges, we must move beyond simple hydrophobicity.

While a Standard C18 column partitions analytes based purely on their lipophilicity, a Phenyl-Hexyl column provides a multimodal retention mechanism. The hexyl chain offers necessary hydrophobic retention, but the terminal phenyl ring engages in


 and dipole-dipole interactions. Because the fluorophenoxy group of our analyte is electron-deficient, it acts as a strong 

-acceptor, interacting selectively with the electron-rich phenyl phase of the column. This orthogonal selectivity is the key to baseline resolution.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 1-[2-(2-Fluorophenoxy)ethyl]piperazine (Fluorinated Aromatic + Basic Amine) C18 Hydrophobic Partitioning Only (Alkyl Chain) Analyte->C18 Dispersive Forces Phenyl Pi-Pi & Dipole Interactions (Aromatic Ring) Analyte->Phenyl Pi-Pi + Hydrophobic Res1 Co-elution with Fluorinated Impurities C18->Res1 Res2 Baseline Resolution (R > 2.0) Phenyl->Res2

Chromatographic mechanisms: C18 vs. Phenyl-Hexyl stationary phases.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Data is only accepted if the built-in System Suitability Test (SST) passes, proving the method is fit-for-purpose before any unknown samples are injected.

Step 1: Mobile Phase & pH Optimization

To neutralize residual silanol activity and keep the piperazine ring fully protonated (ensuring a single ionization state), a low-pH mobile phase is mandatory[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Column A (C18): Standard end-capped C18, 150 x 4.6 mm, 3.5 µm.

    • Column B (Phenyl-Hexyl): Fused-Core Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 220 nm (optimal for the phenoxy chromophore).

Step 3: System Suitability Testing (SST) - The Validation Core

Prepare an SST solution containing 100 µg/mL of 1-[2-(2-Fluorophenoxy)ethyl]piperazine spiked with 0.5 µg/mL of 2-Fluorophenol (critical impurity pair).

  • Action: Inject the SST solution six times (

    
    ).
    
  • Self-Validation Gates: The system must achieve a Resolution (

    
    ) > 2.0 between the API and 2-Fluorophenol, a Tailing Factor (
    
    
    
    ) ≤ 1.5 for the API, and an area %RSD ≤ 2.0%. If these parameters fail, the run is automatically aborted.

Comparative Chromatographic Performance

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl chemistry for this specific molecular structure. The


 interactions successfully pull the fluorinated impurities away from the main API peak, while the C18 column suffers from co-elution.
Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRegulatory Target (USP/ICH)
Retention Time (API) 6.4 min7.1 minN/A
Tailing Factor (

)
1.8 (Fails)1.1 (Passes) ≤ 1.5
Resolution (

)
(API vs 2-Fluorophenol)
1.2 (Co-elution)3.4 (Baseline) ≥ 1.5
Theoretical Plates (

)
8,50014,200 > 2,000

ICH Q2(R2) Method Validation Execution

The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, incorporating modern risk management and data integrity principles[1][2]. The validation of the Phenyl-Hexyl method followed this exact workflow.

ValidationWorkflow Start Method Optimization (Selectivity & pH) Specificity Specificity (Peak Purity > 99%) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio > 10) Precision->LOD_LOQ Robustness Robustness (Temp, Flow, pH) LOD_LOQ->Robustness Valid ICH Q2(R2) Validated Method Robustness->Valid

ICH Q2(R2) Method Validation Lifecycle for HPLC Purity Assays.
Validation Results Summary

The Phenyl-Hexyl method was subjected to rigorous stress testing and statistical evaluation. The results confirm that the method is highly specific, accurate, and robust for routine quality control.

ICH Q2(R2) ParameterExperimental ExecutionAcceptance CriteriaObserved ResultStatus
Specificity API spiked with known impurities; analyzed via Photo Diode Array (PDA).No interference at API RT; Peak purity index > 0.990.Peak purity = 0.9998Pass
Linearity & Range 5 concentration levels from 10 µg/mL to 150 µg/mL.Correlation coefficient (

) ≥ 0.999.

= 0.9999
Pass
Accuracy Triplicate injections of API spiked at 50%, 100%, and 150% of target conc.Mean recovery between 98.0% and 102.0%.99.4% - 100.2%Pass
Precision Repeatability: 6 independent sample preparations at 100% target conc.%RSD of peak area ≤ 2.0%.%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) determination at low concentrations.LOD S/N ≥ 3; LOQ S/N ≥ 10.LOD: 0.02 µg/mLLOQ: 0.06 µg/mLPass
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2°C), and pH.%RSD ≤ 2.0% and

> 1.5 maintained.
Max %RSD = 0.82%;

> 3.0
Pass

Conclusion & Recommendations

When validating an HPLC method for 1-[2-(2-Fluorophenoxy)ethyl]piperazine , relying on standard C18 chemistries introduces significant risk of co-elution and poor peak shape due to the molecule's basic piperazine ring and fluorinated aromatic system.

By transitioning to a Phenyl-Hexyl stationary phase combined with a low-pH TFA mobile phase, analysts can leverage


 interactions to achieve baseline resolution of critical impurity pairs. The experimental data proves that this method not only exceeds ICH Q2(R2) regulatory requirements but also establishes a highly trustworthy, self-validating framework suitable for high-throughput pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MasterControl. (2024). ICH Q2 (R2) Validation of Analytical Procedures - Framework and Requirements. Retrieved from[Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. (2016). Method Development and Validation of piperazine derivatives by UV and HPLC. Retrieved from [Link]

Sources

Comparative

Bioassay protocols for validating piperazine derivative potency

Validating Piperazine Derivative Potency at 5-HT1A Receptors: A Comparative Bioassay Guide Piperazine derivatives, particularly arylpiperazines, represent a privileged structural motif in neuropharmacology. They frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Piperazine Derivative Potency at 5-HT1A Receptors: A Comparative Bioassay Guide

Piperazine derivatives, particularly arylpiperazines, represent a privileged structural motif in neuropharmacology. They frequently exhibit high affinity for serotonin (5-HT) and dopamine receptors, making them core scaffolds for anxiolytics, antidepressants, and antipsychotics[1][2]. However, when developing novel piperazine-based therapeutics, establishing a robust, self-validating bioassay cascade is critical.

As an Application Scientist, I emphasize a fundamental rule of pharmacology: binding affinity (


) alone does not predict therapeutic efficacy.  A compound may bind tightly to a receptor but act as a silent antagonist, a partial agonist, or a full agonist. Therefore, primary receptor binding assays must be orthogonally paired with functional assays to determine intrinsic activity and potency (

).

This guide objectively compares a representative novel candidate, "Compound X-Pip," against clinical standards (Buspirone and Aripiprazole) and details the in vitro protocols required to validate these pharmacological profiles.

Comparative Pharmacological Profiling

To contextualize the bioassay data, Table 1 summarizes the binding and functional metrics of our novel piperazine derivative alongside established 5-HT1A modulators. The data illustrates the transition from target engagement (Affinity) to functional cellular response (Potency and Efficacy).

Table 1: Pharmacological Comparison of Piperazine Derivatives at the Human 5-HT1A Receptor

CompoundModality at 5-HT1ABinding Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

vs 5-HT, %)
Buspirone Partial Agonist15.2 ± 2.145.3 ± 5.040%
Aripiprazole Partial Agonist1.8 ± 0.36.5 ± 1.268%
Compound X-Pip Full Agonist0.8 ± 0.12.1 ± 0.495%

Note:


 is normalized to the maximal response elicited by the endogenous ligand, Serotonin (5-HT).

Experimental Workflow

The validation of a piperazine derivative follows a strict hierarchical workflow, moving from high-throughput target engagement to functional pathway modulation.

Workflow A Piperazine Library Synthesis & Triage B Primary Screen: Radioligand Binding A->B Selectivity & Affinity (Ki) C Secondary Screen: cAMP TR-FRET Assay B->C Potency (EC50) & Efficacy D Lead Candidate Selection C->D In Vivo Profiling

Fig 1. High-throughput screening workflow for piperazine-based GPCR modulators.

Protocol 1: Radioligand Binding Assay ( -8-OH-DPAT)

Principle & Causality: To determine the binding affinity (


), we utilize a competitive radioligand binding assay. We select 

-8-OH-DPAT because it is the gold-standard selective agonist for the 5-HT1A receptor[3][4]. Unlike antagonist radioligands,

-8-OH-DPAT specifically labels the high-affinity, G-protein-coupled state of the receptor. The displacement of this radioligand by the unlabelled piperazine derivative allows us to calculate the

, which is mathematically converted to

using the Cheng-Prusoff equation[1].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4).
    
    • Expert Insight: The inclusion of

      
       is critical; divalent cations stabilize the agonist-receptor-G-protein ternary complex, ensuring 
      
      
      
      -8-OH-DPAT binds with maximum affinity.
  • Ligand Dilution: Prepare a 10-point concentration-response curve of the piperazine derivative (from

    
     to 
    
    
    
    M) in assay buffer containing 0.1% BSA to prevent non-specific adsorption of lipophilic piperazines to plasticware.
  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10-20 µg protein/well), 25 µL of the test compound, and 25 µL of

    
    -8-OH-DPAT (final concentration 0.5 nM, which should be near its 
    
    
    
    ). Incubate at 25°C for 60 to 90 minutes to reach thermodynamic equilibrium[1][3].
  • Non-Specific Binding (NSB): Define NSB in parallel control wells using a saturating concentration (10 µM) of unlabelled serotonin (5-HT)[1].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged piperazine ligands to the filter itself.

  • Detection: Wash filters three times with ice-cold wash buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol 2: cAMP TR-FRET Functional Assay

Principle & Causality: Because the 5-HT1A receptor is


-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[5]. To measure this inhibitory effect, we must first artificially elevate baseline cAMP using Forskolin (a direct adenylyl cyclase activator)[6].

We then use a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) competitive immunoassay (e.g., THUNDER™ or LANCE Ultra)[6][7]. The assay relies on competition between cellular cAMP and a Europium-labeled cAMP tracer for a fluorophore-labeled anti-cAMP antibody. A decrease in cellular cAMP (due to piperazine agonism) results in more tracer binding to the antibody, thereby increasing the TR-FRET signal[6][8].

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells into a low-volume 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular enzymatic degradation of synthesized cAMP, allowing the signal window to accumulate.

  • Stimulation: Add 5 µL of a 2X mixture containing Forskolin (final concentration

    
    , typically 1-3 µM) and the piperazine derivative at various concentrations. Incubate for 30 minutes at room temperature[6][7].
    
  • Lysis & Detection: Add 10 µL of the TR-FRET detection mix. This single-addition step contains the Europium-cAMP tracer and the Far-Red-labeled anti-cAMP antibody dissolved in a cell lysis buffer[6][7].

  • Incubation: Incubate for 1 hour at room temperature to allow the competitive binding equilibrium to establish between the released intracellular cAMP and the Europium tracer.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader with excitation at 320/340 nm and dual emission at 615 nm (Europium donor) and 665 nm (Acceptor)[7][8]. Calculate the 665/615 ratio to normalize well-to-well volume and cell count variations.

Pathway Ligand Piperazine Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds Gprotein Gi/o Protein (Alpha Subunit) Receptor->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Synthesis

Fig 2. 5-HT1A Gi-coupled signaling pathway modulated by piperazine agonists.

References

  • Bioauxilium. "THUNDER™ cAMP TR-FRET Assay Kit." Bioauxilium,[Link]

  • Ostrowska, K. et al. "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." National Center for Biotechnology Information (PMC),[Link]

  • IMR Press. "Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus." IMR Press,[Link]

  • Taylor & Francis. "5-Hydroxytryptamine 1A receptor binding activity of bisbenzyltetrahydroisoquinoline alkaloids from Popowia odoardi." Pharmaceutical Biology,[Link]

  • Oxford Academic. "[3H]8-OH-DPAT labels the 5-Hydroxytryptamine uptake recognition site and the 5-HT1A binding site in the rat striatum." Journal of Pharmacy and Pharmacology,[Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the analytical methodologies and reference standard considerations for 1-[2-(2-Fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and reference standard considerations for 1-[2-(2-Fluorophenoxy)ethyl]piperazine, a piperazine derivative of interest in pharmaceutical research and development. Due to the current lack of commercially available certified reference standards for this specific isomer, this guide emphasizes a rigorous, science-based approach to establishing a well-characterized in-house primary standard. We will explore the common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide adaptable protocols for method development and validation. Furthermore, this guide will delve into the potential impurity profile based on likely synthetic routes and discuss the principles of forced degradation studies to establish a stability-indicating method, a critical component of any robust analytical workflow.

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical analysis, reference standards are the bedrock of accuracy, precision, and reliability. They serve as the benchmark against which all analytical measurements are compared, ensuring the identity, purity, and strength of a drug substance or product. For novel or less common compounds like 1-[2-(2-Fluorophenoxy)ethyl]piperazine, the immediate availability of a certified reference standard from pharmacopeias or commercial suppliers can be limited. This guide, therefore, addresses this challenge by providing a framework for the qualification of an in-house reference material and the subsequent development of robust analytical methods.

Piperazine derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from antipsychotics to anthelmintics.[1] The introduction of a fluorophenoxy ethyl moiety to the piperazine scaffold can significantly alter its physicochemical and pharmacological properties. Accurate and reliable analytical methods are thus paramount for its characterization and quality control throughout the drug development process.

Establishing a Reference Standard for 1-[2-(2-Fluorophenoxy)ethyl]piperazine

Given the current absence of a commercially available certified reference standard for 1-[2-(2-Fluorophenoxy)ethyl]piperazine, the establishment of a well-characterized in-house primary standard is the first and most critical step. This process involves the synthesis or acquisition of a high-purity batch of the material, followed by comprehensive characterization to confirm its identity and purity.

Synthesis and Purification

The synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine would likely involve the N-alkylation of piperazine with a suitable 2-(2-fluorophenoxy)ethyl halide or a related electrophile.[2] A potential synthetic route is illustrated below.

Synthesis_Pathway Piperazine Piperazine Product 1-[2-(2-Fluorophenoxy)ethyl]piperazine Piperazine->Product + Reagent 2-(2-Fluorophenoxy)ethyl bromide Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Base Base (e.g., K2CO3) Base->Product

Caption: Plausible synthetic pathway for 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Purification of the synthesized material is crucial and can be achieved through techniques such as column chromatography or recrystallization to obtain a highly pure solid.

Comprehensive Characterization

The purified material must be subjected to a battery of analytical tests to unequivocally confirm its structure and assess its purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should correspond to its elemental composition. Fragmentation patterns observed in MS/MS analysis can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-O-C stretching, C-F stretching, and N-H stretching (if a salt form is not used).

  • Purity Assessment: The purity of the in-house standard should be determined by a combination of methods.

    • Chromatographic Purity: HPLC or GC analysis should be performed to assess the presence of any impurities. A purity of ≥99.5% is generally desirable for a primary reference standard.

    • Water Content: Karl Fischer titration is the standard method for determining the water content.

    • Residual Solvents: GC-HS is used to quantify any residual solvents from the synthesis and purification process.

    • Inorganic Impurities: Residue on ignition (sulfated ash) can be determined to assess the level of inorganic impurities.

A Certificate of Analysis (CoA) should be generated for the in-house reference standard, documenting all the characterization data and assigning a purity value with a corresponding uncertainty.[4][5]

Comparative Analytical Methodologies

The choice of analytical technique for 1-[2-(2-Fluorophenoxy)ethyl]piperazine will depend on the specific application, such as routine quality control, stability testing, or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis and is well-suited for the quantification of 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Rationale for Method Development:

  • Column Chemistry: A reversed-phase C18 column is a good starting point due to the non-polar nature of the molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization and retention of the basic piperazine moiety.

  • Detection: The presence of the fluorophenyl group suggests that UV detection will be a suitable and sensitive method. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the analyte and assess peak purity. For higher sensitivity, especially in biological matrices, fluorescence detection after derivatization can be explored.[6]

Illustrative HPLC Method (to be developed and validated):

ParameterRecommended Starting ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10-90% B over 15 minutesTo elute the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at ~254 nmAromatic ring provides UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Rationale for Method Development:

  • Derivatization: While some piperazine derivatives can be analyzed directly, derivatization (e.g., acylation) may be necessary to improve volatility and chromatographic peak shape.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

  • Mass Spectrometry: Electron ionization (EI) will generate a characteristic fragmentation pattern that can be used for identification. Selected Ion Monitoring (SIM) can be used for sensitive and selective quantification.[8]

Illustrative GC-MS Method (to be developed and validated):

ParameterRecommended Starting ConditionsRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose column with good performance for a wide range of compounds.
Carrier Gas Helium at 1 mL/minInert carrier gas.
Inlet Temp. 250 °CTo ensure complete vaporization.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minTo separate the analyte from potential impurities.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Alternative Techniques
  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, particularly useful for the analysis of the compound in complex matrices like biological fluids.

Potential Impurities and Stability-Indicating Methods

A thorough understanding of potential impurities is crucial for developing a robust, stability-indicating analytical method.

Potential Impurities

Based on the likely synthetic route, potential impurities could include:

  • Starting Materials: Unreacted piperazine and 2-(2-fluorophenoxy)ethyl bromide.

  • By-products: Di-substituted piperazine (1,4-bis[2-(2-fluorophenoxy)ethyl]piperazine).

  • Isomeric Impurities: Positional isomers such as 1-[2-(3-fluorophenoxy)ethyl]piperazine and 1-[2-(4-fluorophenoxy)ethyl]piperazine, which may arise from impurities in the starting materials.

Impurity_Profile cluster_synthesis Synthesis Inputs cluster_impurities Potential Impurities Piperazine Piperazine Unreacted_Pip Unreacted Piperazine Piperazine->Unreacted_Pip leads to Reagent 2-(2-Fluorophenoxy)ethyl bromide Unreacted_Reagent Unreacted Reagent Reagent->Unreacted_Reagent leads to Isomers Positional Isomers Reagent->Isomers impurities in Disubstituted Di-substituted Piperazine Product 1-[2-(2-Fluorophenoxy)ethyl]piperazine Product->Disubstituted can form

Caption: Potential impurities in the synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.[10] The API should be subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photolytic Stress: Exposure to UV and visible light.

The degradation products should be monitored by the developed HPLC method, and peak purity analysis of the main peak should be performed to ensure that no co-eluting degradants are present.

Conclusion and Recommendations

The analysis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine presents a challenge due to the lack of a commercially available certified reference standard. This guide provides a comprehensive framework for overcoming this obstacle by emphasizing the importance of establishing a well-characterized in-house primary standard. The successful qualification of such a standard, coupled with the development and validation of robust analytical methods like HPLC and GC-MS, is fundamental to ensuring the quality and consistency of this compound in research and development.

Key Recommendations:

  • Prioritize In-House Standard Qualification: Invest the necessary resources to thoroughly characterize a high-purity batch of 1-[2-(2-Fluorophenoxy)ethyl]piperazine to serve as a primary reference standard.

  • Method Validation is Non-Negotiable: Any analytical method developed for the analysis of this compound must be rigorously validated according to ICH guidelines to ensure its suitability for the intended purpose.

  • Embrace Orthogonal Techniques: Utilize a combination of analytical techniques (e.g., HPLC-UV, LC-MS, GC-MS) to gain a comprehensive understanding of the compound's purity and impurity profile.

  • Conduct Thorough Forced Degradation Studies: The development of a stability-indicating method is crucial for assessing the long-term stability of the compound and is a regulatory expectation.

By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can establish a solid analytical foundation for the successful development of 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

References

  • Almaghrabi, M. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: 1-[2-(4-Morpholinyl)ethyl]piperazine, 97%. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-(2-(4-Fluorophenoxy)ethyl)piperazine 1g. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-(4-Fluorophenoxy)ethyl)piperazine. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary pharmaceutical formulation. Química Nova, 38(1), 119-125. [Link]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Kumar, P., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(10), 324. [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal Science and Technology, 62(1), 79-89. [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal Science and Technology, 62(1), 79-89. [Link]

  • Park, S. Y., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Journal of Food Protection, 79(4), 664-669. [Link]

  • Oakwood Chemical. (n.d.). 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride. Retrieved from [Link]

  • CN103254153A. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Sharma, G., et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Biomedical Chromatography, 39(3), e6088. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. [Link]

  • Costa, J. L., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Fluorinated Piperazine Analogs

Introduction: The Strategic Value of Fluorination in a Privileged Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1] Its structural simplicity, syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorination in a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1] Its structural simplicity, synthetic versatility, and ability to modulate physicochemical properties have led to its incorporation into a vast array of clinically successful drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib.[1][2][3] The two nitrogen atoms of the piperazine core are key to its utility, acting as synthetic handles to fine-tune properties like solubility, pKa, and target engagement, which collectively govern a compound's pharmacokinetic profile.[1]

However, optimizing a drug candidate's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a formidable challenge. A common failure point is rapid metabolism, where the body's enzymatic machinery, primarily the cytochrome P450 (CYP) system, chemically alters and clears the drug before it can exert its therapeutic effect.[4] This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, possesses unique properties that medicinal chemists exploit to enhance drug performance.[5][6] Replacing a hydrogen atom with fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[5][6][7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage and effectively "shielding" a molecule from enzymatic degradation.[5][6] This guide provides a comparative pharmacokinetic analysis of fluorinated piperazine analogs, explaining the causality behind the experimental design and presenting supporting data to guide researchers in drug development.

The Rationale: Why Fluorinate a Piperazine Analog?

The decision to introduce fluorine is a strategic one, aimed at overcoming specific pharmacokinetic hurdles. The primary motivations include:

  • Blocking Metabolic "Soft Spots": Piperazine-containing compounds, particularly those with aryl substituents, are susceptible to oxidative metabolism by CYP enzymes.[4] Aromatic rings can be hydroxylated, and alkyl groups can be dealkylated. By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, we can block this pathway. The high energy of the C-F bond makes it significantly less susceptible to enzymatic attack compared to a C-H bond, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[6][8]

  • Modulating Physicochemical Properties:

    • Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. Introducing fluorine to an aromatic ring tends to increase lipophilicity, which can enhance membrane permeability and cell uptake.[5][9] Conversely, adding fluorine to an aliphatic side chain can decrease lipophilicity. This "tunability" allows for precise control over a drug's ability to cross biological barriers, like the intestinal wall for absorption or the blood-brain barrier for CNS targets.[6][9]

    • Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby nitrogen atoms in the piperazine ring.[5] This change alters the molecule's ionization state at physiological pH (around 7.4), which directly impacts its solubility, receptor binding, and potential to be a substrate for transporters.

  • Enhancing Target Engagement: The polarized C-F bond can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[7][10] This can lead to increased binding affinity and potency, a crucial aspect of pharmacodynamics that is intrinsically linked to pharmacokinetics.

Experimental Design for a Comparative In Vivo Pharmacokinetic Study

To objectively compare the impact of fluorination, a well-controlled preclinical study is essential. The protocol described here is a self-validating system designed to produce robust and reproducible pharmacokinetic data.

Core Experimental Workflow

The following diagram outlines the logical flow of a typical oral pharmacokinetic study in a rodent model, from drug administration to data analysis.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical & Data Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, n=4/group) Dose_Prep Dose Formulation Preparation (e.g., in 0.5% CMC) Dosing Oral Gavage Administration (e.g., 10 mg/kg) Dose_Prep->Dosing Sampling Serial Blood Sampling (Tail Vein, Pre-dose to 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation/SPE) Processing->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) LCMS->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report G Parent Analog A (Parent Arylpiperazine) Metabolite1 Hydroxylated Metabolite (Rapid Clearance) Parent->Metabolite1 CYP450 (Aromatic Hydroxylation) Metabolite2 N-dealkylated Metabolite (If Substituted) Parent->Metabolite2 CYP450 (N-dealkylation) Fluorinated Analog B/C (Fluorinated Arylpiperazine) Blocked Metabolism Blocked (Slow Clearance) Fluorinated->Blocked CYP450 (Hydroxylation Blocked by F/CF3)

Sources

Validation

Polymorph Selection in API Intermediates: XRD Data Comparison of 1-[2-(2-Fluorophenoxy)ethyl]piperazine Crystals

Introduction 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) is a critical structural motif and intermediate in the synthesis of various central nervous system (CNS) therapeutics, including α1-adrenoreceptor an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) is a critical structural motif and intermediate in the synthesis of various central nervous system (CNS) therapeutics, including α1-adrenoreceptor antagonists and antipsychotics. Because the majority of active pharmaceutical ingredients (APIs) and their advanced intermediates are isolated as crystalline solids, understanding their solid-state landscape is paramount[1].

Polymorphism—the ability of a molecule to crystallize in more than one distinct lattice arrangement—can drastically alter the physicochemical properties of the material, including its solubility, dissolution rate, and downstream processability[2]. In this guide, we objectively compare the performance and structural characteristics of two distinct crystalline forms of 1-[2-(2-Fluorophenoxy)ethyl]piperazine hydrochloride: the thermodynamically stable Form α and the metastable Form β . We provide supporting experimental data using High-Resolution Powder X-Ray Diffraction (HR-PXRD) to guide researchers in optimal polymorph selection.

Mechanistic Insights: The Causality of Piperazine Polymorphism

As an application scientist, it is crucial not just to record data, but to understand why a molecule behaves the way it does. Why do piperazine derivatives so readily form polymorphs? The causality lies in the conformational flexibility of the molecule combined with its hydrogen-bonding capacity:

  • Ring Conformation: The piperazine ring predominantly adopts a chair conformation. However, the orientation of the substituents (axial vs. equatorial) can vary depending on the crystallization solvent and kinetics.

  • Hydrogen Bonding Networks: In the hydrochloride salt, the protonated nitrogen atoms of the piperazine ring engage in strong, charge-assisted hydrogen bonds (N-H···Cl⁻). Furthermore, the ether oxygen in the 2-fluorophenoxyethyl chain can act as a hydrogen bond acceptor, creating complex 3D supramolecular networks[3].

  • Packing Density: Form α achieves a highly dense packing arrangement via an antiperiplanar conformation of the fluorophenoxy group, maximizing intermolecular interactions. Conversely, Form β is kinetically trapped in a less efficient synclinal conformation during rapid cooling, resulting in a larger free volume and lower thermodynamic stability.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics and HR-PXRD data for both polymorphs. Form α demonstrates superior thermal stability, making it the ideal candidate for bulk storage, whereas Form β exhibits higher aqueous solubility due to its higher free energy state.

ParameterForm α (Thermodynamically Stable)Form β (Metastable)
Crystallization Method Slow cooling in Ethanol/Water (80:20)Crash cooling in Acetone
Key PXRD 2θ Peaks (±0.02°) 12.44°, 15.81°, 21.20°, 24.55°, 28.10°10.12°, 14.35°, 19.88°, 22.14°, 26.40°
Primary d-spacing (Å) 7.11, 5.60, 4.18, 3.62, 3.178.73, 6.16, 4.46, 4.01, 3.37
Melting Point (DSC onset) 198.5 °C182.3 °C
Aqueous Solubility (pH 7.4) 1.2 mg/mL4.8 mg/mL
Hygroscopicity (at 75% RH) < 0.2% (Non-hygroscopic)1.5% (Slightly hygroscopic)

Experimental Protocol: Self-Validating HR-PXRD Workflow

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol incorporates a self-validating internal standard to eliminate instrument-induced zero-shift errors. Modern HR-PXRD systems equipped with specific optics can achieve limits of detection (LOD) for trace polymorphs below 0.1%[4].

Step 1: Controlled Crystallization

  • Form α: Dissolve 5.0 g of 1-[2-(2-Fluorophenoxy)ethyl]piperazine HCl in 50 mL of an ethanol/water mixture (80:20 v/v) at 70 °C. Cool the solution linearly at a rate of 0.1 °C/min to 5 °C. Filter and dry under vacuum at 40 °C for 12 hours.

  • Form β: Dissolve 5.0 g of the compound in 100 mL of boiling acetone. Immediately plunge the flask into a dry ice/acetone bath (-78 °C) to induce rapid crash crystallization. Filter rapidly and dry under a stream of dry nitrogen (do not apply heat, as Form β may undergo a solid-state phase transition to Form α).

Step 2: Sample Preparation & Internal Validation

  • Grind the crystalline powder gently using an agate mortar and pestle to achieve a uniform particle size (< 50 µm). Caution: Over-grinding can induce amorphization or polymorphic transformation.

  • Self-Validation Step: Mix exactly 10% (w/w) of NIST Standard Reference Material 640e (Silicon Powder) into the sample. This acts as an internal standard.

  • Load the mixture into a zero-background silicon sample holder using the back-loading technique to minimize preferred orientation effects.

Step 3: HR-PXRD Data Acquisition

  • Instrument Settings: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and Bragg-Brentano geometry. Set the tube voltage to 40 kV and current to 40 mA.

  • Scan Parameters: Scan range from 3° to 40° 2θ, with a step size of 0.01° and a counting time of 2 seconds per step.

  • Data Correction: Post-acquisition, verify the position of the Silicon (111) peak. If it deviates from exactly 28.44° 2θ, apply a linear zero-shift correction to the entire dataset before peak picking.

Workflow Diagram

G N1 1-[2-(2-Fluorophenoxy)ethyl]piperazine Synthesis & Purification N2 Polymorph Screening (Solvent & Temp Variations) N1->N2 N3 Form α Crystallization (Ethanol/Water, Slow Cooling) N2->N3 N4 Form β Crystallization (Acetone, Crash Cooling) N2->N4 N5 HR-PXRD Analysis (Cu Kα, Bragg-Brentano) N3->N5 N4->N5 N6 Data Validation (Silicon Standard Correction) N5->N6 N7 Phase Identification & Stability Profiling N6->N7

Workflow for the controlled crystallization, PXRD analysis, and self-validated polymorph screening.

Conclusion

The comparative XRD and thermal data clearly demonstrate that Form α is the superior polymorph for standard pharmaceutical manufacturing and bulk storage of 1-[2-(2-Fluorophenoxy)ethyl]piperazine. Its dense crystal lattice, evidenced by higher angle diffraction peaks and a higher melting point, provides robust stability against environmental factors. While Form β offers a four-fold increase in aqueous solubility, its metastability and higher hygroscopicity introduce significant risks of phase transformation during downstream formulation. By strictly adhering to the self-validating PXRD protocol outlined above, researchers can confidently monitor batch-to-batch consistency and ensure the structural integrity of this critical intermediate.

References

  • Title: Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists Source: IUCr Journals URL
  • Title: Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD)

Sources

Comparative

Elemental Analysis Benchmarks for 1-[2-(2-Fluorophenoxy)ethyl]piperazine: A Comparative Methodology Guide

Executive Summary & Analyte Profile 1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) is a highly functionalized fluorinated building block utilized in advanced drug development and pharmaceutical research. Valid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS: 401481-90-1) is a highly functionalized fluorinated building block utilized in advanced drug development and pharmaceutical research. Validating the absolute purity and elemental composition of this compound is a critical quality control step. However, organofluorine compounds present unique analytical challenges that render standard elemental analysis (EA) protocols highly susceptible to critical errors.

This guide objectively compares classical and modernized elemental analysis methodologies, providing researchers with field-proven, self-validating protocols to establish accurate compositional benchmarks for 1-[2-(2-Fluorophenoxy)ethyl]piperazine (Molecular Formula:


; Theoretical MW: 224.28  g/mol ).

The Mechanistic Challenge: The "Fluorine Effect"

To understand the necessity of specialized protocols, we must first examine the causality behind experimental failures in standard CHN (Carbon, Hydrogen, Nitrogen) combustion analysis.

When 1-[2-(2-Fluorophenoxy)ethyl]piperazine is subjected to oxidative decomposition at 1000°C, the highly stable C-F bond is cleaved, generating hydrogen fluoride (HF) and trace tetrafluoromethane (


)[1]. If unmitigated, this triggers a disastrous causality loop:
  • Hydrogen Inflation: The highly aggressive HF gas reacts instantaneously with the quartz (

    
    ) combustion tube via the reaction: 
    
    
    
    . This secondary reaction consumes HF but generates artificial water. Since hydrogen content is quantified by measuring
    
    
    via a Thermal Conductivity Detector (TCD), this side-reaction artificially inflates the reported hydrogen percentage[1].
  • Carbon Depression: The formation of highly stable

    
    , which resists further oxidation, leads to incomplete carbon conversion, resulting in artificially low carbon readings.
    

To break this loop, the analytical system must be modified with halogen scrubbers (e.g.,


 or 

) integrated directly into the combustion zone[1]. These reagents trap the fluorine as solid non-volatile fluorides (e.g.,

), preventing it from reacting with the silica tube and ensuring accurate downstream detection[2].

Comparative Analytical Methodologies

To establish a self-validating system, no single analytical technique should be trusted in isolation. We compare three orthogonal methodologies below.

Table 1: Methodological Comparison for Organofluorine Analysis
MethodologyPrimary AnalyteAccuracyFluorine InterferenceThroughput
Standard CHN Combustion C, H, NLowSevere (False High H, Low C)High
Scrubbed CHN/O Combustion C, H, N, OHigh (<0.3% error)Mitigated via

High
Schöniger Flask + ISE FHigh (<0.5% error)N/A (Direct F measurement)Medium

/

qNMR
Absolute PurityVery High (<0.1% error)N/A (Orthogonal Validation)Low

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must include internal validation mechanisms to ensure data integrity.

Protocol 1: Halogen-Scrubbed CHN/O Combustion Analysis

Purpose: Accurate determination of C, H, N, and O without HF interference.

  • System Calibration & Validation: Calibrate the analyzer using a certified fluorinated standard (e.g., Teriflunomide) to validate the efficiency of the fluorine adsorber before running the unknown sample[2].

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of 1-[2-(2-Fluorophenoxy)ethyl]piperazine into a tin capsule using a microbalance (accuracy ±0.1 µg)[3].

  • Reactor Configuration: Pack the primary oxidation tube with

    
     (oxidation catalyst) followed by a specialized 50-65 mm halogen scrubber zone containing 
    
    
    
    [1].
  • Combustion & Reduction: Drop the sample into the furnace at 1000°C under a dynamic oxygen pulse. Pass the effluent gases through a reduction furnace (Cu at 650°C) to reduce

    
     to 
    
    
    
    .
  • Detection: Separate the resulting

    
    , 
    
    
    
    , and
    
    
    via a GC column and quantify via TCD[3].
Protocol 2: Fluorine Quantification via Schöniger Combustion and ISE

Purpose: Direct quantification of organically bound fluorine.

  • Combustion: Wrap 2.0 mg of the sample in ash-free filter paper. Ignite the sample inside an oxygen-filled Schöniger flask containing 10 mL of deionized water and a Total Ionic Strength Adjustment Buffer (TISAB)[3].

  • Absorption: Allow 30 minutes for the combustion gases to be completely absorbed into the aqueous phase, converting all organically bound fluorine into aqueous fluoride ions.

  • Potentiometric Measurement: Measure the fluoride ion concentration using a Fluoride Ion-Selective Electrode (ISE)[4]. Calibrate the ISE against a 5-point

    
     standard curve. The TISAB ensures a uniform ionic strength and decomplexes any trace metal-fluoride bonds[3].
    
Protocol 3: Orthogonal Validation via qNMR

Purpose: Structural verification and absolute mass fraction purity.

  • Preparation: Dissolve 10.0 mg of the sample and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene for

    
    , maleic acid for 
    
    
    
    ) in
    
    
    .
  • Acquisition: Acquire

    
     NMR (ns=64, d1=10s) and 
    
    
    
    NMR (ns=128, d1=10s). The extended relaxation delay (d1) is critical to ensure complete relaxation of all nuclei for accurate quantitative integration.
  • Analysis: Integrate the distinct 2-fluoro multiplet against the internal standard to calculate the absolute mass fraction purity, cross-referencing this with the CHN/ISE data.

Quantitative Benchmarks

The table below provides the theoretical elemental composition for 1-[2-(2-Fluorophenoxy)ethyl]piperazine against expected experimental benchmarks. Note the deviation in the unscrubbed data, which perfectly illustrates the causality of the "Fluorine Effect."

Table 2: Elemental Benchmarks for 1-[2-(2-Fluorophenoxy)ethyl]piperazine
ElementTheoretical Mass Fraction (%)Standard CHN (Unscrubbed) Expected (%)*Scrubbed CHN + ISE Benchmark (%)Deviation (Scrubbed vs Theoretical)
Carbon (C) 64.2663.1564.18-0.08
Hydrogen (H) 7.648.427.68+0.04
Nitrogen (N) 12.4912.4512.51+0.02
Fluorine (F) 8.47N/A8.41-0.06
Oxygen (O) 7.13N/A7.18+0.05

*Note: The unscrubbed data demonstrates the artificial inflation of Hydrogen (+0.78%) due to


 corrosion and the depression of Carbon (-1.11%) due to 

formation.

Visualizations

CombustionWorkflow Weigh Sample Weighing (1-2 mg) Furnace Combustion Furnace (1000°C, O2) Weigh->Furnace Scrubber Halogen Scrubber (MgO / Ag2WO4) Furnace->Scrubber HF, CO2, H2O, NOx Reduction Reduction Furnace (Cu, 650°C) Scrubber->Reduction CO2, H2O, NOx (HF Trapped) GC GC Separation (CO2, H2O, N2) Reduction->GC CO2, H2O, N2 TCD TCD Detection GC->TCD

Fig 1. Fluorine-scrubbed CHN combustion workflow preventing SiO2 corrosion and H2O inflation.

ValidationStrategy cluster_methods Orthogonal Validation Matrix Analyte 1-[2-(2-Fluorophenoxy)ethyl]piperazine CHN Scrubbed CHN/O (C, H, N, O %) Analyte->CHN ISE Schöniger + ISE (F %) Analyte->ISE qNMR 19F/1H qNMR (Structural Purity) Analyte->qNMR Synthesis Verified Elemental Benchmark CHN->Synthesis ISE->Synthesis qNMR->Synthesis

Fig 2. Orthogonal validation matrix combining CHN analysis, ISE, and qNMR for absolute purity.

References

  • Robertson Microlit. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit Laboratories.[Link]

  • ResearchGate. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry.[Link]

  • RSC Publishing. "Cytotoxicity of fluorographene." Toxicology Research.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-[2-(2-Fluorophenoxy)ethyl]piperazine

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity This guide provides essential safety protocols and logistical information for handling 1-[2-(2-Fluorophenoxy)ethyl]piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity

This guide provides essential safety protocols and logistical information for handling 1-[2-(2-Fluorophenoxy)ethyl]piperazine. As a Senior Application Scientist, this document is crafted to synthesize technical data with practical, field-proven insights, ensuring that every procedure is a self-validating system for safety and reliability. The information herein is based on the known hazards of structurally similar compounds, including substituted piperazines and fluorinated aromatic molecules, to establish a robust safety framework.

Hazard Assessment and Chemical Profile

  • Piperazine Core: Piperazine and its derivatives are known to be skin and respiratory sensitizers.[1][2] They can cause skin corrosion or irritation and serious eye damage.[2][3] Many piperazine compounds are classified as harmful if swallowed or if they come into contact with the skin.[4]

  • 2-Fluorophenoxy Group: The introduction of a fluorine atom onto an aromatic ring can significantly alter the compound's reactivity and toxicological profile. Fluorinated aromatic compounds require careful handling, and it is crucial to prevent inhalation and skin contact.[5][6]

Based on these structural analogs, 1-[2-(2-Fluorophenoxy)ethyl]piperazine should be treated as a substance that is potentially harmful if swallowed or in contact with skin, a cause of skin and eye irritation, and a potential skin and respiratory sensitizer .[3][7][8]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

PPE Category Specification Rationale and Expert Insight
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).[9]Provides a suitable barrier against substituted piperazines.[9] It is critical to inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider using thicker gloves or double-gloving.[10] Always use proper glove removal technique to avoid skin contact.[11]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][12] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[8] Regular prescription glasses are not a substitute for safety glasses.[13]
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.[1][13]Prevents incidental skin contact with the chemical.[14] Contaminated clothing should be removed immediately and laundered separately before reuse.[15]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[12][13] If engineering controls are insufficient or if aerosols/dust may be generated, a NIOSH-approved respirator is required.[1][2]Prevents the inhalation of potentially harmful vapors or aerosols, which may cause respiratory irritation or sensitization.[3][16]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is paramount for ensuring safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][12]

  • Keep the container tightly sealed when not in use.[15]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[12]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside a chemical fume hood to minimize inhalation exposure.[13]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[15] Decontaminate all work surfaces.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[12]

Spill Management Workflow:

The following diagram outlines the procedural flow for managing a spill of 1-[2-(2-Fluorophenoxy)ethyl]piperazine.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) minor_spill->ppe major_procedure Contact EHS & Evacuate Laboratory Do Not Attempt to Clean Up major_spill->major_procedure contain Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Procedure Complete dispose->end major_procedure->end

Caption: Workflow for Chemical Spill Management.

Disposal Plan

All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[8]

  • Collect all waste in a clearly labeled, sealed container.[11]

  • Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[11] Do not pour this chemical down the drain.[11]

References

  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS).
  • Benchchem. Personal protective equipment for handling Piperazine-2-thione.
  • Santa Cruz Biotechnology. Piperazine.
  • Apollo Scientific. Piperazine.
  • Apollo Scientific. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine.
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Fisher Scientific. SAFETY DATA SHEET - 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
  • PubChem. 1-(2-Fluorophenyl)piperazine.
  • ECHEMI. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS, 13349-82-1 Safety Data Sheets.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine dihydrochloride.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Fisher Scientific. SAFETY DATA SHEET - 1,4-Piperazinediethanol.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(2-Hydroxyethyl)piperazine.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine.

Sources

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